(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Description
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Properties
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460779 | |
| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-21-4, 320778-92-5 | |
| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For: Researchers, Scientists, and Drug Development Professionals
Subject: Structural Properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its Isomer
Introduction
This technical guide provides a detailed overview of the structural properties of this compound. It is crucial to distinguish this compound from its more extensively studied isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where the methyl groups are distributed between the two nitrogen atoms. Current literature reveals a significant disparity in the availability of experimental data for these two isomers. While (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been thoroughly characterized, experimental structural data for this compound is largely absent. This guide will present the available computed data for the title compound and, for comparative purposes, the detailed experimental data for its N,N'-dimethyl isomer.
Isomeric Distinction
The primary structural difference between the two isomers lies in the placement of the two methyl groups on the diamine scaffold. This distinction is illustrated in the diagram below.
A Technical Guide to the Synthesis and Characterization of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, a chiral diamine of significant interest in asymmetric synthesis and drug development. This document details established synthetic methodologies, comprehensive characterization data, and experimental protocols.
Introduction
This compound is a C2-symmetric chiral diamine. Its stereochemistry makes it a valuable ligand in the synthesis of chiral catalysts and metal complexes for asymmetric transformations.[1][2] The presence of both a primary and a tertiary amine group within the same molecule allows for differential reactivity and coordination, making it a versatile building block in the development of complex molecules and pharmaceutical intermediates.
Synthesis
Two primary synthetic routes for the preparation of this compound are prevalent in the literature. The first involves the reductive amination of (1R,2R)-cyclohexane-1,2-diamine, while the second proceeds via the ring-opening of cyclohexene oxide.
Method 1: Reductive Amination of (1R,2R)-cyclohexane-1,2-diamine
This method involves the direct methylation of one of the amino groups of the readily available (1R,2R)-cyclohexane-1,2-diamine.
Experimental Protocol:
A detailed experimental protocol for this transformation is not explicitly available in the searched literature. However, a general procedure for reductive amination can be described.[3]
-
Imine Formation: (1R,2R)-cyclohexane-1,2-diamine is reacted with two equivalents of an appropriate formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) under acidic conditions to form the corresponding bis-imine or a related intermediate.
-
Reduction: The intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N,N'-dimethylated product. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography to afford the pure this compound.
Method 2: Synthesis from Cyclohexene Oxide
This approach offers a multi-step synthesis starting from cyclohexene oxide.[4][5][6]
Experimental Protocol: [5]
-
Formation of trans-2-(methylamino)cyclohexanol: Cyclohexene oxide is reacted with an aqueous solution of methylamine (25-30%) in a sealed reactor at 80°C for 5 hours.
-
Aziridine Formation: The resulting trans-2-(methylamino)cyclohexanol undergoes a Mitsunobu reaction to form the corresponding 7-methyl-7-azabicyclo[4.1.0]heptane (an aziridine). The pH is adjusted from 2 to 10 during this step. This intermediate is often used without further purification.
-
Ring-Opening of Aziridine: The aziridine is then subjected to a ring-opening reaction with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield trans-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.
Another described method involves heating 7-methyl-7-azabicyclo[4.1.0]heptane with a 23-30% aqueous solution of methylamine and ammonium chloride in an oil bath at 94-99°C for 21.5 hours. After cooling and basification with solid sodium hydroxide, the product is extracted with ether, dried, and distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[7]
Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and physical methods.
Physical Properties
The compound is a solid at room temperature.[1][7]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [8] |
| Molecular Weight | 142.24 g/mol | [8] |
| Melting Point | 17 °C | [7] |
| Boiling Point | 78 °C at 1866 Pa | [7] |
| Purity | ≥95% | [9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the target molecule.
¹H NMR (Proton NMR):
A publication provides the following ¹H NMR data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine in CDCl₃.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.86–0.94 | m | 2H | CH₂CHN |
| 1.13–1.19 | m | 2H | CH₂CH₂ CHN |
| 1.61–1.67 | m | 2H | CH₂ CH₂CHN |
| 1.68–1.75 | br | 2H | NH |
| 1.93–2.00 | m | 2H | CH₂ CHN |
| 2.02–2.06 | m | 2H | CHNCHN |
| 2.33 | s | 6H | NCH₃ |
¹³C NMR (Carbon NMR):
The same publication provides the corresponding ¹³C NMR data.[1]
| Chemical Shift (ppm) | Assignment |
| 25.0 | CH₂C H₂CHN |
| 30.8 | C H₂CHN |
| 33.7 | CH₃ |
| 63.2 | CHN |
Visualizations
Synthesis Pathway from Cyclohexene Oxide
Caption: Synthesis of the target diamine from cyclohexene oxide.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. This compound | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, tailored for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines experimental protocols for a closely related isomer due to the scarcity of information on the target compound, and illustrates its primary application in chemical synthesis.
Note on Isomers: It is critical to distinguish between this compound, where two methyl groups are on a single nitrogen atom, and its isomer (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where one methyl group is on each nitrogen atom. The majority of published experimental data is for the latter, N,N'-dimethyl isomer. This guide will clearly differentiate between the data for the target compound and its isomer.
Physical and Chemical Properties
Quantitative data for this compound is sparse. The following tables summarize the available information for the target compound and provide a more detailed comparison with its N,N'-dimethyl isomer.
Table 1: General and Physical Properties
| Property | This compound | (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine |
| Molecular Formula | C₈H₁₈N₂[1][2] | C₈H₁₈N₂[3][4][5] |
| Molecular Weight | 142.24 g/mol [1][2] | 142.24 g/mol [4][5] |
| CAS Number | 320778-92-5[2] | 67579-81-1[4] |
| Appearance | Colorless to light yellow liquid[6] | White to light yellow low melting solid[5] |
| Melting Point | Not available | 4 °C[4], 17 °C (solidified upon standing)[7], 39-44 °C[5] |
| Boiling Point | 180 °C[6] | 83 °C at 13 mmHg[4], 78-80 °C at 18 mmHg |
| Density | 0.92 g/cm³[6] | 0.89 g/mL[4], 0.902 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.472 (lit.)[4] |
Table 2: Computed Chemical Properties
| Property | This compound |
| Topological Polar Surface Area (TPSA) | 29.26 Ų[2] |
| logP | 0.8179[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 2[2] |
| Rotatable Bonds | 1[2] |
Spectroscopic Data
Table 3: NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H-NMR | 0.86–0.94 | (m, 2H; CHCHN) |
| 1.13–1.19 | (m, 2H; CH₂CHCHN) | |
| 1.61–1.67 | (m, 2H; CH₂CH₂CHN) | |
| 1.68–1.75 | (br, 2H, NH) | |
| 1.93–2.00 | (m, 2H; CHCHN) | |
| 2.02–2.06 | (m, 2H; CHNCHN) | |
| 2.33 | (s, 6H; NCH₃) | |
| ¹³C-NMR | 25.0 | (CH₂CH₂CHN) |
| 30.8 | (CH₂CHN) | |
| 33.7 | (CH) | |
| 63.2 | (CHN) | |
| Solvent: CDCl₃, Reference:[3] |
Experimental Protocols
A specific, detailed synthesis protocol for this compound is not available in the reviewed literature. However, a general method for the synthesis of the isomeric trans-N,N'-dimethylcyclohexane-1,2-diamine is described, which can provide insight into potential synthetic strategies.[4][7]
Synthesis of trans-(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine[4][7]
This synthesis involves a two-step process starting from cyclohexene oxide.
Step 1: Formation of trans-2-(methylamino)cyclohexanol Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at 80°C for 5 hours.
Step 2: Ring-opening of in situ generated aziridine The resulting amino alcohol is subjected to a Mitsunobu reaction to form an intermediate aziridinium ion, which is then opened with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield the final product.
The following diagram illustrates the general workflow for the synthesis of chiral diamines, which could be adapted for the synthesis of the target compound.
Applications in Research and Development
Due to its chiral nature, this compound is expected to be useful as a chiral ligand in asymmetric catalysis, similar to its well-documented N,N'-dimethyl isomer. Chiral diamines are crucial in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and agrochemical industries.[4]
The N,N'-dimethyl isomer is used as a ligand in copper-catalyzed C-N coupling reactions for the synthesis of various organic compounds.[4][5] It is also a key building block in the synthesis of some pharmaceuticals, including tricyclic γ-secretase modulators.[5] While no specific biological signaling pathways involving this compound have been identified, its role as a chiral building block for bioactive molecules suggests its importance in drug discovery and development.
The logical relationship of its application in catalysis is depicted below.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
References
- 1. This compound | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 5. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. prepchem.com [prepchem.com]
The Role of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and Its Analogs as Chiral Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and its close analog, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine , are chiral diamines that have garnered significant attention in the field of asymmetric synthesis. Their rigid cyclohexane backbone and chiral centers make them effective ligands for a variety of metal-catalyzed and organocatalytic reactions, enabling the stereoselective synthesis of complex molecules. This technical guide provides an in-depth overview of their synthesis, applications, and the mechanistic principles governing their function as chiral ligands.
Introduction to Chiral Diamine Ligands
Chiral 1,2-diamines are a privileged class of ligands in asymmetric catalysis. The presence of two nitrogen atoms allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring. The stereochemistry of the diamine backbone creates a chiral environment around the metal, which can effectively control the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. The (1R,2R)-cyclohexane-1,2-diamine scaffold is particularly advantageous due to its conformational rigidity, which enhances enantioselectivity.
Synthesis of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and Analogs
The synthesis of these chiral ligands typically starts from commercially available (1R,2R)-cyclohexane-1,2-diamine or cyclohexene oxide.
Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine
A common route to (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine involves a multi-step process starting from cyclohexene oxide.[1]
Experimental Protocol:
-
Step 1: Synthesis of trans-2-(methylamino)cyclohexanol. Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at 80°C for 5 hours.[1]
-
Step 2: Formation of 7-methyl-7-azabicyclo[4.1.0]heptane. The resulting amino alcohol undergoes a Mitsunobu reaction at room temperature. The pH is then adjusted to 10 to yield the bicyclic intermediate.[1]
-
Step 3: Ring-opening to form the diamine. The bicyclic compound is subjected to a ring-opening reaction with an aqueous methylamine solution in a sealed reactor at 110°C for 6 hours to yield the final product, trans-(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.[1]
Another reported method involves the heating of 7-Methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine and ammonium chloride at 94-99°C for 21.5 hours. After workup and distillation, trans-N,N'-dimethylcyclohexane-1,2-diamine is obtained with a 39% yield.[2]
Synthesis of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine
The synthesis of the N¹,N¹-dimethyl derivative can be achieved through selective protection and alkylation strategies starting from (1R,2R)-cyclohexane-1,2-diamine.
Applications in Asymmetric Catalysis
(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and its analogs are versatile ligands in various asymmetric transformations, most notably in copper-catalyzed cross-coupling reactions and as organocatalysts.
Copper-Catalyzed C-N Cross-Coupling Reactions
The combination of a copper salt (e.g., CuI) with (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine forms a highly efficient catalytic system for the N-arylation of a wide range of nitrogen-containing compounds, including amines, amides, and heterocycles.[1] This reaction, often referred to as the Ullmann condensation or Goldberg reaction, is a fundamental transformation in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.
General Reaction Scheme:
Where Ar-X is an aryl halide (I, Br, or Cl) and H-Nuc is an amine, amide, or heterocycle.
Mechanistic Insights:
Mechanistic studies suggest that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.[3][4][5][6] The diamine ligand plays a crucial role in stabilizing the copper center and controlling the concentration of the active catalytic species.[3][4][5][6] The cycle is generally believed to involve the formation of a copper(I) amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired C-N coupled product and regenerates the active Cu(I) catalyst.
Organocatalysis
Derivatives of (1R,2R)-cyclohexane-1,2-diamine have been successfully employed as bifunctional organocatalysts. These catalysts typically contain a hydrogen-bond donor moiety (e.g., thiourea, squaramide, or in this case, a benzenediamine) attached to the chiral diamine scaffold.
A study on the Michael addition of acetylacetone to trans-β-nitrostyrene utilized a series of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine as a hydrogen-bond donor.
General Reaction Scheme:
Quantitative Data from Organocatalyzed Michael Addition:
The following table summarizes the results for a selection of the synthesized organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene. The catalysts are derivatives of (1R,2R)-cyclohexane-1,2-diamine.
| Catalyst Entry | R¹ | R² | R³ | R⁴ | Conversion (%) | ee (%) |
| 9a | H | H | H | SO₂-4-Me-Ph | 78 | 29 (S) |
| 9b | H | H | CF₃ | SO₂-4-Me-Ph | 85 | 35 (S) |
| 10c | Me | H | CN | SO₂-4-Cl-Ph | 93 | 41 (S) |
| 14a | H | H | H | CO-Ph | 65 | 15 (S) |
| 14b | H | H | CF₃ | CO-Ph | 72 | 21 (S) |
| 17a | H | H | H | CH₂-Ph | 55 | 10 (S) |
| 20a | H | H | H | Ph | 61 | 12 (S) |
Data extracted from a study on related organocatalysts.
Experimental Protocol for Organocatalyzed Michael Addition:
To a solution of trans-β-nitrostyrene (0.1 mmol) in anhydrous dichloromethane (1 mL) was added the organoc
References
- 1. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
A Technical Guide to Asymmetric Catalysis Using Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
The imperative for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned asymmetric catalysis as an indispensable tool in modern organic synthesis. Among the vast array of chiral ligands developed, chiral diamines have emerged as a privileged class, enabling highly efficient and selective transformations. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of asymmetric catalysis employing chiral diamine ligands, with a focus on key ligands such as 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and their derivatives.
Core Concepts in Chiral Diamine-Mediated Asymmetric Catalysis
Chiral diamine ligands, particularly those possessing C₂ symmetry, form well-defined coordination complexes with transition metals such as ruthenium, rhodium, and iridium. The stereochemical information embedded in the chiral backbone of the diamine is effectively transferred to the substrate during the catalytic cycle, thereby directing the formation of one enantiomer over the other.
A pivotal concept in this field is metal-ligand bifunctional catalysis . In many reactions, such as the renowned Noyori asymmetric hydrogenation, the diamine ligand is not a mere spectator but actively participates in the catalytic mechanism. For instance, in the reduction of ketones, a metal hydride and a proton from the amine N-H group are transferred to the carbonyl group in a concerted, outer-sphere mechanism. This bifunctional nature is crucial for the high efficiency and enantioselectivity observed in these catalytic systems.[1]
Key Chiral Diamine Ligands and Their Applications
Several chiral diamines have proven to be exceptionally effective in a wide range of asymmetric transformations. The following sections detail the applications of some of the most prominent examples.
N-Sulfonylated 1,2-Diphenylethylenediamine (e.g., TsDPEN)
N-tosyl-1,2-diphenylethylenediamine (TsDPEN) is a cornerstone ligand for the asymmetric transfer hydrogenation of ketones and imines. Ruthenium(II) complexes of TsDPEN are highly active and enantioselective catalysts, furnishing chiral alcohols and amines with excellent enantiomeric excess (ee).[1]
Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru/TsDPEN Catalysts
| Entry | Ketone Substrate | Catalyst (mol%) | H-Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Acetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] (1) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 2 | >99 | 97 (R) | J. Am. Chem. Soc. 1996, 118, 2521 |
| 2 | 1'-Acetonaphthone | [RuCl(p-cymene)((S,S)-TsDPEN)] (1) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 4 | >99 | 98 (S) | J. Am. Chem. Soc. 1996, 118, 2521 |
| 3 | 2,4,6-Trimethylacetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] (1) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 16 | >99 | 99 (R) | J. Am. Chem. Soc. 1996, 118, 2521 |
| 4 | 1-Indanone | [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 0.5 | >99 | 98 (S) | J. Am. Chem. Soc. 1996, 118, 4916 |
| 5 | Tetralone | [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5) | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | 1 | >99 | 97 (R) | J. Am. Chem. Soc. 1996, 118, 4916 |
1,2-Diaminocyclohexane (DACH)
The rigid, chiral scaffold of 1,2-diaminocyclohexane (DACH) has made it a versatile ligand in a multitude of asymmetric reactions, including hydrogenations, epoxidations, and cyclopropanations. Its derivatives are key components in Jacobsen's catalyst for asymmetric epoxidation and in various bifunctional thiourea catalysts for organocatalysis.
Table 2: Applications of DACH-Derived Ligands in Asymmetric Catalysis
| Entry | Reaction Type | Substrate | Catalyst System | ee (%) | Reference |
| 1 | Epoxidation | cis-β-Methylstyrene | Jacobsen's Catalyst (Mn-salen with DACH backbone) | 92 | J. Am. Chem. Soc. 1991, 113, 7063 |
| 2 | Henry Reaction | Benzaldehyde & Nitromethane | Cu(II)-DACH complex | 94 | Org. Lett. 2005, 7, 4713 |
| 3 | Michael Addition | 2-Cyclohexenone & Diethyl malonate | Ni(II)-DACH complex | 85 | J. Am. Chem. Soc. 2002, 124, 1307 |
| 4 | Aza-Henry Reaction | N-Boc-imine & Nitroethane | Cu(OAc)₂/(R,R)-DACH-derived ligand | 99 | Angew. Chem. Int. Ed. 2007, 46, 7803 |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone using RuCl(p-cymene)[(R,R)-TsDPEN]
This protocol is a representative example for the asymmetric transfer hydrogenation of a prochiral ketone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (7.4 mg, 0.02 mmol) in anhydrous CH₂Cl₂ (5 mL). Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Hydrogen Source Preparation: Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Execution: To the solution of acetophenone, add the pre-formed catalyst solution via cannula. Then, add the formic acid/triethylamine mixture (0.5 mL).
-
Monitoring and Work-up: Stir the reaction mixture at 28 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
Materials:
-
(1R,2R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve (1R,2R)-DPEN (2.12 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous CH₂Cl₂ (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.91 g, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (R,R)-TsDPEN as a white solid.
Visualizing Catalytic Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in asymmetric catalysis.
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
References
In-depth Technical Guide on the Mechanism of Action of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine , a chiral diamine ligand, has emerged as a significant tool in the field of asymmetric catalysis. Its rigid cyclohexane backbone and chiral centers enable the formation of well-defined metal complexes that can effectively induce enantioselectivity in a variety of organic transformations. This technical guide delves into the core mechanism of action of this ligand, focusing on its application in copper-catalyzed reactions, and provides detailed experimental insights.
Core Principles of Catalysis with this compound
The catalytic efficacy of this compound lies in its ability to form a chiral pocket around a metal center, typically copper. This steric and electronic environment dictates the orientation of the substrates, leading to the preferential formation of one enantiomer of the product. The dimethylamino group on one of the nitrogen atoms introduces asymmetry and specific steric bulk, which is crucial for achieving high levels of enantiocontrol.
Mechanism of Action in Copper-Catalyzed Ullmann-Type Coupling Reactions
One of the prominent applications of this compound is in copper-catalyzed Ullmann-type C-N coupling reactions. The proposed catalytic cycle, based on computational and experimental studies of similar diamine ligands, is illustrated below. The ligand, denoted as L*, plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of the reaction.
The catalytic cycle begins with the formation of a copper(I) complex with the chiral diamine ligand (L*). This complex then coordinates with the aryl halide (R-X). The subsequent oxidative addition of the aryl halide to the copper(I) center forms a transient, high-valent copper(III) intermediate. The nucleophile (Nu-H) then coordinates to this intermediate, and subsequent reductive elimination yields the desired C-N coupled product and regenerates the active copper(I)-ligand complex for the next catalytic cycle. The chirality of the diamine ligand directs the facial selectivity of the substrate approach and the geometry of the copper(III) intermediate, thereby controlling the stereochemical outcome of the reaction.
Application in Asymmetric Synthesis: Quantitative Data
The versatility of this compound and its derivatives as ligands is demonstrated in various asymmetric catalytic reactions. Below is a summary of representative quantitative data from the literature for reactions employing similar chiral diamine ligands, showcasing the high yields and enantioselectivities achievable.
| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Asymmetric Henry Reaction | Cu(OAc)₂ / (1R,2R)-diamine derivative | Benzaldehyde | Nitromethane | 95 | 95 | [1] |
| Asymmetric Henry Reaction | Cu(OAc)₂ / Bis(trans-cyclohexane-1,2-diamine) | Aromatic Aldehydes | Nitromethane | Good | High | [2] |
| Ullmann Ether Coupling | Cu Salt / N-methylproline | DAEH precursor | - | - | 92:8 er | [3] |
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon published research. Below are representative protocols for key reactions where this compound or its analogs are employed.
Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction[2][4]
This protocol outlines a general procedure for the enantioselective Henry (nitroaldol) reaction between an aldehyde and nitromethane, catalyzed by a copper(II) complex of a chiral diamine ligand.
Materials:
-
Chiral diamine ligand (e.g., this compound derivative)
-
Copper(II) acetate (Cu(OAc)₂)
-
Aldehyde
-
Nitromethane
-
Solvent (e.g., ethanol, THF, or a mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral diamine ligand (0.02 mmol, 10 mol%) in the chosen solvent (2 mL) is added Cu(OAc)₂ (0.02 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
The solution is then cooled to the specified reaction temperature (e.g., 0 °C).
-
The aldehyde (0.2 mmol, 1.0 equiv) is added, followed by the addition of nitromethane (2.0 mmol, 10.0 equiv).
-
The reaction mixture is stirred at this temperature for 24-48 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired β-nitroalcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Protocol 2: Synthesis of 4H-benzo[f]imidazo[5][6]diazepin-6-ones via Multi-component Ullmann Coupling[7]
General Procedure for Copper-Catalyzed N-Arylation:
-
A reaction tube is charged with CuI (5-10 mol%), (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (10-20 mol%), the aryl halide (1.0 equiv), the amine nucleophile (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A solvent (e.g., dioxane or toluene) is added, and the tube is sealed.
-
The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.
Conclusion
This compound and its derivatives are powerful chiral ligands in asymmetric catalysis, particularly in copper-catalyzed reactions. The well-defined chiral environment created by these ligands around the metal center is key to achieving high levels of enantioselectivity. The provided mechanistic insights and experimental protocols serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and stereoselective construction of complex chiral molecules. Further exploration of this ligand in other catalytic systems holds the potential for the discovery of novel and highly efficient asymmetric transformations.
References
A Technical Guide to the Spectroscopic Analysis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral diamine, (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. Given the limited availability of published experimental spectra for this specific compound, this document leverages data from its close structural isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, as a valuable reference point. The experimental protocols detailed herein are established methodologies applicable for the acquisition of spectroscopic data for the title compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₈N₂[1]
-
Molecular Weight: 142.24 g/mol [1]
-
CAS Number: 320778-92-5[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR data for the isomeric compound (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, which can serve as a reference.[3]
Table 1: ¹H NMR Data of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| 2.33 | s | 6H | N-CH ₃ |
| 2.02-2.06 | m | 2H | CH -N |
| 1.93-2.00 | m | 2H | CH ₂ axial |
| 1.68-1.75 | br | 2H | NH |
| 1.61-1.67 | m | 2H | CH ₂ equatorial |
| 1.13-1.19 | m | 2H | CH ₂ equatorial |
| 0.86-0.94 | m | 2H | CH ₂ axial |
Table 2: ¹³C NMR Data of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine [3]
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| 63.2 | C HN |
| 33.7 | N-C H₃ |
| 30.8 | C H₂ |
| 25.0 | C H₂ |
For this compound, one would expect the N-methyl signal in the ¹H NMR to be a singlet integrating to 6H. The protons on the cyclohexane ring would show more complex splitting patterns due to the asymmetry introduced by the dimethylamino group. In the ¹³C NMR, two distinct signals for the methyl carbons would not be present; instead, a single signal for the two equivalent methyl carbons attached to the same nitrogen is expected.
Infrared (IR) Spectroscopy
The IR spectrum of an amine is characterized by several key absorptions. For this compound, which is a primary amine, the following bands are anticipated.[4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3400-3250 | Medium | N-H stretch (primary amine, two bands expected) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1250-1020 | Medium-Weak | C-N stretch (aliphatic amine) |
| 910-665 | Strong, Broad | N-H wag (primary amine) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. Characteristic fragmentation patterns for alkylamines involve α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[6]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 142 | Molecular ion [M]⁺ |
| 127 | [M - CH₃]⁺ |
| 98 | α-cleavage fragment |
| 84 | α-cleavage fragment |
| 71 | α-cleavage fragment |
| 58 | α-cleavage fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for diamine compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard ¹H spectrum with the following typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum with typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): [7]
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
-
-
Data Acquisition (Electrospray Ionization - ESI): [8][9]
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Typical ESI-MS parameters for small molecules:
-
Ionization mode: Positive
-
Capillary voltage: 3-5 kV
-
Nebulizing gas pressure: 10-20 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 200-350 °C
-
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizations
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 320778-92-5|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uab.edu [uab.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Cyclohexane Diamine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-diaminocyclohexane (DACH) and its derivatives represent a cornerstone of modern asymmetric synthesis and catalysis. This C₂-symmetric scaffold, prized for its conformational rigidity and stereochemical stability, has given rise to some of the most powerful and selective ligands in the chemist's toolbox. From the seminal resolution of its enantiomers to the development of iconic catalysts that bear its name, the history of chiral DACH is a story of fundamental discovery enabling transformative applications. This guide provides an in-depth exploration of the historical milestones, key experimental protocols, and catalytic applications that have established chiral cyclohexane diamine as a "privileged" scaffold in the synthesis of complex molecules and pharmaceuticals.
A Historical Perspective: From Byproduct to Indispensable Tool
The journey of trans-1,2-diaminocyclohexane begins not as a targeted synthesis, but as a component within industrial byproduct streams. First reported by Wieland and co-workers in 1926, the diamine is produced through the hydrogenation of o-phenylenediamine.[1] For decades, its potential remained largely untapped. A significant source of racemic trans-DACH is as a byproduct generated during the large-scale manufacture of 1,6-hexanediamine, a key monomer for Nylon 66.[1]
The pivotal moment for this compound came with the development of efficient methods for its resolution—the separation of its non-superimposable mirror-image isomers, or enantiomers. The classical and still widely used method employs a chiral resolving agent, L-(+)-tartaric acid. This acid selectively crystallizes with one enantiomer of the diamine, forming a diastereomeric salt that can be separated by filtration, a foundational technique that unlocked the world of asymmetric chemistry for this scaffold.[2][3]
The availability of enantiomerically pure (1R,2R)- and (1S,2S)-DACH in the latter half of the 20th century set the stage for its meteoric rise. Researchers, notably Barry M. Trost and Eric N. Jacobsen, recognized that the rigid cyclohexane backbone and the C₂-symmetry of the diamine provided an ideal chiral environment for metal catalysts. In 1973, Trost adapted the palladium-catalyzed allylic alkylation reaction, first pioneered by Jiro Tsuji in 1965, by introducing phosphine-based ligands.[4][5] This led to the development of the eponymous Trost ligand , a bis-amide derived from (1R,2R)-DACH and 2-(diphenylphosphino)benzoic acid, which enabled highly enantioselective carbon-carbon bond formations.[6]
In the early 1990s, Eric N. Jacobsen reported his groundbreaking work on manganese-salen complexes for the asymmetric epoxidation of unfunctionalized olefins.[1][7][8] The ligand, a Schiff base formed between a salicylaldehyde derivative and (1R,2R)-DACH, created a chiral pocket around the manganese center, leading to the highly selective transfer of an oxygen atom to one face of a double bond. This Jacobsen's catalyst offered a powerful solution for creating chiral epoxides, essential building blocks in synthesis.[1][7][8]
Beyond catalysis, the (1R,2R)-DACH scaffold is a critical component of the platinum-based anticancer drug Oxaliplatin , further cementing its importance in medicinal chemistry and drug development.[3]
Core Experimental Protocols
The utility of chiral DACH derivatives is rooted in robust and reproducible experimental procedures. Below are detailed protocols for the foundational resolution of the diamine and the synthesis of two of its most influential ligand derivatives.
Resolution of (±)-trans-1,2-Diaminocyclohexane
This procedure details the classical resolution using L-(+)-tartaric acid to isolate the (1R,2R)-diamine enantiomer. The use of D-(-)-tartaric acid would similarly isolate the (1S,2S)-enantiomer.
Methodology:
-
A 1-liter beaker is charged with L-(+)-tartaric acid (75 g, 0.5 mol) and 250 mL of distilled water. The mixture is stirred until complete dissolution.[9]
-
To the stirred solution, racemic trans-1,2-diaminocyclohexane (114 g, 1.0 mol) is added carefully in a single portion. The addition is exothermic, and the temperature will rise.
-
A white precipitate of the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt forms. The resulting slurry is stirred vigorously as it cools to room temperature.
-
The mixture is then cooled further in an ice bath to below 5°C for at least 2 hours to maximize precipitation.[2]
-
The precipitate is collected by vacuum filtration. The filter cake is washed with small portions of ice-cold water and then rinsed thoroughly with methanol to remove soluble impurities.[2]
-
The solid tartrate salt is dried under vacuum. A typical yield for the resolved salt is approximately 90%, with an enantiomeric purity of ≥99% enantiomeric excess (ee).[1][2]
-
To obtain the free diamine, the tartrate salt is treated with an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12, and the free diamine is then extracted with an organic solvent like dichloromethane. The organic extracts are dried and the solvent is removed in vacuo.
Synthesis of the Trost Ligand: (1R,2R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane
The Trost ligand is synthesized by a straightforward amide coupling reaction between the resolved diamine and 2-(diphenylphosphino)benzoic acid.
Methodology:
-
To a solution of 2-(diphenylphosphino)benzoic acid (2.2 equivalents) in an anhydrous, aprotic solvent such as dichloromethane or THF, a coupling agent like dicyclohexylcarbodiimide (DCC) or EDC is added.
-
The mixture is stirred at 0°C for 15-20 minutes to form the activated acid species.
-
A solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC for the consumption of the diamine.
-
Upon completion, the reaction mixture is filtered to remove the urea byproduct (if DCC or EDC is used).
-
The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the Trost ligand as a white solid.
Synthesis of (R,R)-Jacobsen's Catalyst
The synthesis involves two main steps: the formation of the salen ligand via Schiff base condensation, followed by metallation with manganese(II).
Methodology:
-
Ligand Synthesis: A solution of 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in ethanol is prepared in a round-bottomed flask.[9]
-
To this, a solution of (1R,2R)-diaminocyclohexane (1.0 equivalent, obtained from the resolution step) in ethanol is added.[9]
-
The mixture is heated to reflux for 1-2 hours. A yellow precipitate of the N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen) ligand forms upon cooling.
-
The yellow solid is collected by filtration, washed with cold ethanol, and dried.
-
Metallation: The synthesized salen ligand is dissolved in toluene and heated to reflux.[9]
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, ~2.2 equivalents) is added, and the mixture is refluxed for 1-2 hours.[5]
-
Air is then bubbled through the refluxing solution for approximately 1 hour. This oxidizes the Mn(II) to the active Mn(III) state. During this time, the color of the solution changes from yellow-orange to a dark brown.[9]
-
Solid lithium chloride (LiCl, ~5-10 equivalents) is added to the hot solution, and the mixture is stirred for another 30 minutes.
-
The solvent is removed under reduced pressure, and the resulting dark brown solid is washed with water and then purified, often by recrystallization from a solvent system like heptane or by chromatography, to yield the final catalyst.[5]
Quantitative Performance Data
The value of chiral DACH-derived catalysts is demonstrated by their ability to achieve high levels of enantioselectivity across a range of substrates. The following tables summarize representative performance data for the Jacobsen epoxidation and the Trost asymmetric allylic alkylation (AAA).
Table 1: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation
| Alkene Substrate | Product Epoxide | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| cis-Stilbene | cis-Stilbene Oxide | 80 | >99 (1S,2R) | [10] |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene Oxide | 89 | 97 | [Jacobsen, 1991] |
| Indene | Indene Oxide | 90 | 88 | [Hughes et al., 1997] |
| cis-Ethyl Cinnamate | cis-Ethyl 3-phenylglycidate | 96 | 93 (2R,3R) | [Larrow & Jacobsen, 1994] |
| 2,2-Dimethylchromene | 2,2-Dimethylchromene Oxide | 97 | 92 | [7] |
Table 2: Performance of the Trost Ligand in Asymmetric Allylic Alkylation (AAA)
| Allylic Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R)-Dimethyl 2-(1,3-diphenylallyl)malonate | 89 | 99 | [4] |
| rac-Cyclohexenyl acetate | Sodium dimethyl malonate | (R)-Dimethyl 2-(cyclohex-2-en-1-yl)malonate | 98 | >99 | [Trost et al., 1995] |
| rac-3-Acetoxy-1-butene | Phthalimide | (S)-N-(But-3-en-2-yl)phthalimide | 81 | 97 | [Trost et al., 1996] |
| Allyl acetate | Phenylalanine ethyl ester | N-Allyl-phenylalanine ethyl ester | 71 | 96 | [9] |
| rac-Cyclopentenyl acetate | Phenol | (R)-3-Phenoxycyclopent-1-ene | 95 | 98 | [Trost et al., 1999] |
Mechanistic and Workflow Visualizations
To better illustrate the processes described, the following diagrams outline the experimental workflow and the catalytic cycles central to the application of these derivatives.
Experimental Workflow
Catalytic Cycles
Conclusion
The discovery and development of chiral cyclohexane diamine derivatives is a testament to the power of fundamental research in unlocking transformative technologies. From its origins as an overlooked industrial byproduct, the enantiopure DACH scaffold has become an indispensable element in asymmetric catalysis and pharmaceutical synthesis. The conformational rigidity and C₂-symmetry of its backbone have enabled the rational design of highly effective ligands, such as those developed by Trost and Jacobsen, which have in turn opened new avenues for the stereocontrolled synthesis of complex organic molecules. The continued exploration of this privileged scaffold promises to yield further innovations, driving progress in drug discovery, materials science, and beyond.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. Trost ligand - Wikipedia [en.wikipedia.org]
- 7. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved 9.58 (*) Enantioselective epoxidation of | Chegg.com [chegg.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reaction Using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an asymmetric aldol reaction using the chiral organocatalyst (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. This method is valuable for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceuticals and other fine chemicals.
Introduction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the creation of chiral β-hydroxy aldehydes and ketones with high stereocontrol. Organocatalysis has emerged as a key strategy for these transformations, offering a metal-free and often more environmentally benign alternative to traditional methods. Chiral diamines, such as derivatives of 1,2-diaminocyclohexane, are a prominent class of organocatalysts that have demonstrated high efficacy in inducing enantioselectivity.[1][2] This protocol details the application of this compound in the direct asymmetric aldol reaction between cyclic ketones and aromatic aldehydes.
Reaction Principle
The reaction proceeds through an enamine-based catalytic cycle. The chiral diamine catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The use of a Brønsted acid co-catalyst can protonate the tertiary amine of the diamine, which is thought to activate the aldehyde electrophile through hydrogen bonding, enhancing both reactivity and stereoselectivity.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
Brønsted acid (e.g., trifluoroacetic acid - TFA)
-
Solvent (e.g., water, brine, or organic solvent like DMSO)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
General Procedure for the Asymmetric Aldol Reaction
-
Catalyst Preparation: In a reaction vial, dissolve this compound (0.1 mmol, 10 mol%) and a Brønsted acid (e.g., TFA, 0.1 mmol, 10 mol%) in the chosen solvent (2.0 mL). Stir the mixture for 10 minutes at room temperature to form the active catalyst salt.
-
Reaction Setup: To the catalyst solution, add the cyclic ketone (2.0 mmol, 2.0 equivalents). Stir the mixture for another 10 minutes.
-
Aldol Reaction: Add the aromatic aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric aldol reaction between various aldehydes and ketones catalyzed by a chiral diamine system.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Water | 24 | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Water | 36 | 92 | 95:5 | 97 |
| 3 | 4-Bromobenzaldehyde | Cyclohexanone | 10 | Water | 36 | 93 | 94:6 | 96 |
| 4 | Benzaldehyde | Cyclohexanone | 10 | Water | 48 | 85 | 90:10 | 92 |
| 5 | 2-Nitrobenzaldehyde | Cyclohexanone | 10 | Water | 24 | 96 | >95:5 | 99 |
| 6 | 4-Nitrobenzaldehyde | Cyclopentanone | 10 | Water | 48 | 88 | 92:8 | 95 |
Mandatory Visualization
Caption: Workflow for the this compound catalyzed asymmetric aldol reaction.
References
Application Notes and Protocols for Asymmetric Michael Addition using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric organocatalysis has enabled the enantioselective synthesis of Michael adducts, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. Chiral diamines, particularly derivatives of (1R,2R)-cyclohexane-1,2-diamine, have emerged as powerful organocatalysts for these transformations. This document provides detailed application notes and a general protocol for the asymmetric Michael addition of ketones to nitroolefins, a key transformation for the synthesis of chiral γ-nitro ketones, utilizing the chiral catalyst (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.
The catalytic cycle is generally understood to proceed through an enamine-iminium pathway. The chiral diamine reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroolefin Michael acceptor. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric Michael addition of ketones to nitroolefins catalyzed by chiral diamine catalysts analogous to this compound. These data are intended to provide an expectation of the yields and stereoselectivities achievable with this class of catalysts.
Table 1: Asymmetric Michael Addition of Cyclohexanone to various β-Nitrostyrenes
| Entry | R in β-Nitrostyrene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | H | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | 4-Cl | 10 | Toluene | 24 | 92 | >95:5 | 97 |
| 3 | 4-Me | 10 | Toluene | 36 | 88 | >95:5 | 99 |
| 4 | 2-Cl | 10 | CH2Cl2 | 48 | 85 | 90:10 | 96 |
| 5 | 4-NO2 | 10 | CH2Cl2 | 24 | 98 | >95:5 | 95 |
Table 2: Asymmetric Michael Addition of various Ketones to trans-β-Nitrostyrene
| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclopentanone | 10 | Toluene | 48 | 85 | 90:10 | 95 |
| 2 | Acetone | 20 | neat | 72 | 75 | - | 88 |
| 3 | Propiophenone | 15 | CHCl3 | 60 | 82 | 85:15 | 92 |
| 4 | 4-Methoxyacetophenone | 15 | CHCl3 | 60 | 88 | 88:12 | 94 |
Experimental Protocols
This section provides a general, step-by-step protocol for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by this compound. This protocol is based on established procedures for structurally similar chiral diamine catalysts and should be optimized for specific substrates.
General Protocol for the Asymmetric Michael Addition
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv) and the chiral catalyst this compound (0.1 mmol, 10 mol%).
-
Addition of Reactants: Dissolve the solids in the chosen anhydrous solvent (e.g., 2 mL of toluene). Add the ketone (2.0 mmol, 2.0 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitroolefin is consumed (typically 24-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-nitro ketone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determination of Stereoselectivity: Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualizations
Catalytic Cycle of the Asymmetric Michael Addition
Caption: Catalytic cycle for the asymmetric Michael addition.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Ullmann Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly advanced through the development of sophisticated catalyst systems. Among these, the combination of a copper source with a chiral diamine ligand has emerged as a powerful tool for the synthesis of N-arylated compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the use of the chiral ligand (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in copper-catalyzed Ullmann coupling reactions. This ligand, in conjunction with a copper(I) source, forms a highly efficient catalytic system for the N-arylation of a wide range of substrates, including amides, lactams, and nitrogen heterocycles, with aryl and heteroaryl halides.
The use of this compound offers several advantages, including milder reaction conditions compared to traditional Ullmann reactions, broad substrate scope, and high yields. The chirality of the ligand can also be exploited in asymmetric synthesis, making it a valuable tool in the development of enantiomerically pure compounds.
Catalytic System Overview
The primary catalytic system involves the in-situ formation of a copper(I) complex with this compound. Copper(I) iodide (CuI) is a commonly used and air-stable precursor for this purpose. The diamine ligand chelates to the copper center, enhancing its catalytic activity and stability.
Applications in N-Arylation of Amides and Lactams
A primary application of the CuI/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine system is the N-arylation of amides and lactams. This transformation is particularly valuable for the synthesis of anilides and related structures found in numerous bioactive molecules. The reaction generally proceeds with high efficiency for a variety of aryl iodides and bromides.
Quantitative Data Summary
The following table summarizes the yields for the N-arylation of various amides and lactams with different aryl halides using a CuI/diamine catalyst system. While the seminal work by Buchwald and coworkers primarily utilized the parent trans-1,2-cyclohexanediamine, they noted that the N,N'-dimethylated ligand often provides superior results, especially for more challenging substrates. The data presented is representative of the efficacy of this class of ligands.
| Entry | Aryl Halide | Amide/Lactam | Product | Yield (%) |
| 1 | Iodobenzene | Benzamide | N-Phenylbenzamide | 95 |
| 2 | 4-Iodotoluene | Benzamide | N-(4-Tolyl)benzamide | 98 |
| 3 | 4-Iodoanisole | Benzamide | N-(4-Methoxyphenyl)benzamide | 99 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Benzamide | N-(4-(Trifluoromethyl)phenyl)benzamide | 85 |
| 5 | 2-Iodotoluene | Benzamide | N-(o-Tolyl)benzamide | 91 |
| 6 | 1-Bromonaphthalene | Benzamide | N-(Naphthalen-1-yl)benzamide | 88 |
| 7 | Iodobenzene | 2-Pyrrolidinone | 1-Phenylpyrrolidin-2-one | 94 |
| 8 | 4-Iodotoluene | 2-Pyrrolidinone | 1-(p-Tolyl)pyrrolidin-2-one | 96 |
| 9 | 3-Iodopyridine | Benzamide | N-(Pyridin-3-yl)benzamide | 75 |
| 10 | 4-Chlorotoluene | Benzamide | N-(p-Tolyl)benzamide | 93[1] |
Note: The yield for entry 10 was achieved with the N,N'-dimethyl ligand at 110 °C over 23 hours.[1] Data for entries 1-9 are based on studies with the parent trans-1,2-cyclohexanediamine, which is indicative of the performance of the N,N'-dimethylated analog.
Experimental Protocol: General Procedure for N-Arylation of Amides
This protocol is a general guideline based on established methodologies. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
Copper(I) iodide (CuI, 99.99%)
-
This compound
-
Aryl halide (iodide or bromide)
-
Amide or lactam
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a flame-dried Schlenk tube or a resealable vial, add CuI (0.05 mmol, 5 mol%), the amide or lactam (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Anhydrous dioxane (1.0 mL) is added via syringe, followed by this compound (0.10 mmol, 10 mol%).
-
The aryl halide (1.0 mmol) is then added via syringe.
-
The reaction mixture is stirred vigorously in a preheated oil bath at 110 °C for 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (10 mL) and water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Applications in N-Arylation of Heterocycles
The CuI/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyst system is also highly effective for the N-arylation of a variety of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles. This method provides a direct route to N-aryl heterocycles, which are important substructures in many pharmaceutical agents.
Quantitative Data Summary
The following table presents representative yields for the N-arylation of various heterocycles with aryl halides using a CuI/diamine catalyst system.
| Entry | Aryl Halide | Heterocycle | Product | Yield (%) |
| 1 | Iodobenzene | Imidazole | 1-Phenyl-1H-imidazole | 95 |
| 2 | 4-Iodotoluene | Imidazole | 1-(p-Tolyl)-1H-imidazole | 98 |
| 3 | 3-Iodobenzonitrile | Imidazole | 3-(1H-Imidazol-1-yl)benzonitrile | 90 |
| 4 | 2-Iodothiophene | Imidazole | 1-(Thiophen-2-yl)-1H-imidazole | 85 |
| 5 | Iodobenzene | 1,2,4-Triazole | 1-Phenyl-1H-1,2,4-triazole | 94 |
| 6 | 4-Iodoanisole | Pyrazole | 1-(4-Methoxyphenyl)-1H-pyrazole | 92 |
| 7 | 1-Bromonaphthalene | Imidazole | 1-(Naphthalen-1-yl)-1H-imidazole | 87 |
| 8 | 2-Bromopyridine | Imidazole | 1-(Pyridin-2-yl)-1H-imidazole | 78 |
Note: Data is based on studies with the parent trans-1,2-cyclohexanediamine, which is indicative of the performance of the N,N'-dimethylated analog.
Experimental Protocol: General Procedure for N-Arylation of Heterocycles
Materials:
-
Copper(I) iodide (CuI, 99.99%)
-
This compound
-
Aryl halide (iodide or bromide)
-
Nitrogen heterocycle
-
Base (e.g., K₂CO₃ or Cs₂CO₃), dried
-
Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction tube is charged with CuI (0.05 mmol, 5 mol%), the nitrogen heterocycle (1.2 mmol), and the base (2.0 mmol).
-
The tube is sealed, and the anhydrous solvent (1.0 mL) is added, followed by this compound (0.10 mmol, 10 mol%).
-
The aryl halide (1.0 mmol) is then added.
-
The reaction vessel is sealed and heated in an oil bath at the appropriate temperature (typically 110-130 °C) for 24 hours.
-
Upon completion, the reaction is cooled to room temperature and partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by flash chromatography or recrystallization to yield the N-arylated heterocycle.
Conclusion
The use of this compound as a ligand in copper-catalyzed Ullmann coupling reactions provides a versatile and efficient method for the N-arylation of amides, lactams, and a wide array of nitrogen heterocycles. The protocols outlined in this document serve as a practical guide for researchers in organic synthesis and drug development to employ this powerful catalytic system for the construction of valuable C-N bonds. The mild reaction conditions and broad substrate compatibility make this methodology a valuable addition to the synthetic chemist's toolbox.
References
Application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in the Enantioselective Synthesis of Chiral Chromanes
Introduction: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a versatile chiral ligand extensively employed in asymmetric catalysis. Its C2-symmetric scaffold allows for the formation of stable metal complexes that can effectively induce enantioselectivity in a variety of chemical transformations.[1][2][3] A significant application of this ligand is in the copper-catalyzed intramolecular C-O bond formation, enabling the asymmetric synthesis of valuable pharmaceutical intermediates such as chiral chromanes.[4][5] Chromane moieties are prevalent in a wide range of biologically active compounds and natural products, making their enantioselective synthesis a critical endeavor in drug discovery and development.
This application note details the use of this compound as a ligand in the copper-catalyzed enantioselective synthesis of β-quaternary carbon-containing chromanes. The described methodology, based on the work of Cai et al., showcases a desymmetrization approach to construct these structurally complex and pharmaceutically relevant scaffolds with high yields and enantioselectivities.[4][6]
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for the copper-catalyzed intramolecular C-O bond formation.
Caption: Catalytic cycle of the copper-catalyzed enantioselective intramolecular C-O coupling.
Experimental Protocols
General Procedure for the Enantioselective Synthesis of Chromanes:
A detailed experimental protocol, as adapted from the supporting information of Cai et al.[6], is provided below.
-
Preparation of the Catalyst Solution: In a glovebox, to a dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%) and this compound (10 mol%).
-
Reaction Setup: Remove the Schlenk tube from the glovebox and add the prochiral diol substrate (1.0 equiv) and the base (e.g., K3PO4, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under an argon atmosphere, add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 80 °C). Stir the reaction mixture for the indicated time (e.g., 24 hours).
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched chromane derivative.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of the chiral chromane derivatives.
Caption: General workflow for the synthesis and analysis of chiral chromanes.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various chromane derivatives using the copper/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalytic system, as reported by Cai et al.[6]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-(2-bromobenzyl)propane-1,3-diol | (R)-3,4-dihydro-2H-chromen-3-ylmethanol | 92 | 95 |
| 2 | 2-(2-bromo-5-methylbenzyl)propane-1,3-diol | (R)-6-methyl-3,4-dihydro-2H-chromen-3-ylmethanol | 85 | 96 |
| 3 | 2-(2-bromo-4-fluorobenzyl)propane-1,3-diol | (R)-7-fluoro-3,4-dihydro-2H-chromen-3-ylmethanol | 88 | 94 |
| 4 | 2-(2-bromo-5-chlorobenzyl)propane-1,3-diol | (R)-6-chloro-3,4-dihydro-2H-chromen-3-ylmethanol | 90 | 93 |
| 5 | 2-(2-bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol | (R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-ylmethanol | 81 | 91 |
Reaction Conditions: Substrate (0.2 mmol), CuI (5 mol%), this compound (10 mol%), K3PO4 (0.4 mmol), toluene (2.0 mL), 80 °C, 24 h. Yields are for the isolated product. Enantiomeric excess was determined by chiral HPLC.
Conclusion
This compound serves as a highly effective chiral ligand in the copper-catalyzed enantioselective synthesis of chromane-based pharmaceutical intermediates. The presented protocols and data demonstrate the robustness of this catalytic system in providing access to enantioenriched chromanes with high yields and excellent enantioselectivity. This methodology is a valuable tool for researchers and professionals in drug development for the construction of complex chiral molecules.
References
Application Notes and Protocols for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, a chiral diamine ligand, has emerged as a versatile and efficient catalyst component for carbon-nitrogen (C-N) bond formation reactions. Its primary application lies in copper-catalyzed cross-coupling reactions, offering a cost-effective and practical alternative to palladium-based systems for the synthesis of a wide array of N-aryl compounds. This document provides detailed application notes and experimental protocols for the use of this compound in C-N coupling reactions, targeting researchers and professionals in organic synthesis and drug development. The protocols outlined below are based on established literature and provide a solid foundation for the synthesis of various nitrogen-containing molecules.
Key Applications
The catalyst system comprising a copper source, typically copper(I) iodide (CuI), and this compound is highly effective for:
-
N-Arylation of primary and secondary amines: Formation of N-aryl and N-heteroaryl amines from corresponding aryl or heteroaryl halides.
-
Synthesis of N-aryl amides (Ullmann Condensation): Coupling of amides with aryl halides.
-
Synthesis of vinylsulfoximines and N-arylpyridones.
Data Presentation: Performance in Copper-Catalyzed N-Arylation of Amines
The following table summarizes the performance of the CuI/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyst system in the N-arylation of various amines with aryl iodides.
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
| 1 | Iodobenzene | Aniline | N-Phenylaniline | 94 |
| 2 | 4-Iodotoluene | Aniline | 4-Methyl-N-phenylaniline | 95 |
| 3 | 4-Iodoanisole | Aniline | 4-Methoxy-N-phenylaniline | 96 |
| 4 | Iodobenzene | Morpholine | 4-Phenylmorpholine | 92 |
| 5 | 4-Iodotoluene | Morpholine | 4-(p-tolyl)morpholine | 93 |
| 6 | Iodobenzene | Benzylamine | N-Benzyl-N-phenylamine | 85 |
| 7 | 4-Iodoanisole | n-Hexylamine | N-(4-methoxyphenyl)-N-hexylamine | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines
This protocol is adapted from a general procedure for the copper-catalyzed amination of aryl halides.
Materials:
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Amine
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base
-
Anhydrous toluene or dioxane as solvent
-
Schlenk tube or a similar reaction vessel for reactions under inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an argon or nitrogen atmosphere, add CuI (1-10 mol%), this compound (5-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene or dioxane) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.
Mandatory Visualizations
Catalytic Cycle of Copper-Catalyzed C-N Coupling
Caption: Proposed catalytic cycle for the copper-catalyzed C-N coupling reaction.
General Experimental Workflow
Caption: Step-by-step workflow from reaction setup to product analysis.
Logical Relationship of Reaction Components
Caption: Relationship between the essential components of the C-N coupling reaction.
Application Notes and Protocols: Preparation of Metal Complexes with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal complexes utilizing the chiral ligand (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. The information contained herein is intended to guide researchers in the preparation and characterization of such complexes for various applications, including asymmetric catalysis.
Introduction
This compound is a versatile chiral diamine ligand extensively used in the synthesis of metal complexes for asymmetric synthesis.[1][2][3] Its rigid cyclohexane backbone and chiral centers impart a well-defined stereochemical environment around the metal center, making it an effective ligand for enantioselective transformations. This document details the preparation of a zirconium(IV) complex incorporating a derivative of this diamine, which has shown catalytic activity in the stereospecific polymerization of 1-hexene.[1]
Experimental Protocols
Synthesis of Chiral Fluorous Diamino-diol Proligand ((ONCyNO)H2)
This protocol describes the synthesis of the proligand, a necessary precursor for the zirconium complex, through the ring-opening of a fluorinated oxirane with (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.[1]
Materials:
-
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine
-
1,1,1,5,5,5-Hexafluoro-2,3-epoxy-2-(trifluoromethyl)pentane ((CF3)2COCH2)
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous hexanes
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
In a dry, inert atmosphere glovebox, dissolve (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (1.00 g, 7.03 mmol) in 20 mL of anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add a solution of 1,1,1,5,5,5-hexafluoro-2,3-epoxy-2-(trifluoromethyl)pentane (3.12 g, 14.06 mmol) in 10 mL of anhydrous diethyl ether to the diamine solution at room temperature over 30 minutes.
-
Stir the resulting colorless solution at room temperature for 12 hours.
-
Remove the solvent under vacuum to obtain a white solid.
-
Wash the solid with cold anhydrous hexanes (3 x 10 mL) to remove any unreacted starting material.
-
Dry the resulting white powder under vacuum.
Characterization Data:
| Compound | Yield (%) | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) |
| (ONCyNO)H2 | 95 | 1.15-1.30 (m, 4H, CH2), 1.70-1.80 (m, 4H, CH2), 2.35 (s, 6H, NCH3), 2.60-2.70 (m, 2H, NCH), 3.05 (d, 2H, J=14.0 Hz, OCH2), 3.30 (d, 2H, J=14.0 Hz, OCH2), 4.50 (br s, 2H, OH) | 24.5 (CH2), 28.0 (CH2), 38.5 (NCH3), 60.5 (NCH), 68.0 (OCH2), 78.5 (q, J=29 Hz, C(CF3)2), 122.5 (q, J=285 Hz, CF3) |
Synthesis of [Zr(CH2Ph)2(ONCyNO)] Complex
This protocol details the synthesis of the dibenzylzirconium(IV) complex from the prepared proligand and a zirconium precursor.[1]
Materials:
-
(ONCyNO)H2 proligand
-
Tetrakis(benzyl)zirconium(IV) ([Zr(CH2Ph)4])
-
Anhydrous toluene
-
Anhydrous pentane
-
Deuterated toluene (C7D8) for NMR analysis
Procedure:
-
In a dry, inert atmosphere glovebox, dissolve the (ONCyNO)H2 proligand (1.00 g, 1.70 mmol) in 20 mL of anhydrous toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve [Zr(CH2Ph)4] (0.77 g, 1.70 mmol) in 15 mL of anhydrous toluene.
-
Slowly add the zirconium precursor solution to the proligand solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2 hours. The solution will turn from orange to yellow.
-
Remove the solvent under vacuum to obtain a yellow solid.
-
Wash the solid with cold anhydrous pentane (2 x 10 mL) to remove any soluble impurities.
-
Dry the resulting yellow powder under vacuum.
Characterization Data:
| Compound | Yield (%) | 1H NMR (C7D8, δ) | 13C NMR (C7D8, δ) |
| [Zr(CH2Ph)2(ONCyNO)] | 92 | 1.00-2.00 (m, 8H, CH2), 2.15 (s, 6H, NCH3), 2.50-2.60 (m, 2H, NCH), 2.90 (d, 2H, J=10.0 Hz, ZrH2), 3.20 (d, 2H, J=10.0 Hz, ZrH2), 3.55 (d, 2H, J=14.0 Hz, OCH2), 3.85 (d, 2H, J=14.0 Hz, OCH2), 6.90-7.40 (m, 10H, Ph) | 24.0, 29.0 (cyclohexyl CH2), 40.0 (NCH3), 62.0 (NCH), 65.0 (ZrCH2), 70.0 (OCH2), 81.0 (q, J=29 Hz, C(CF3)2), 122.0 (q, J=286 Hz, CF3), 123.0, 128.0, 129.5, 145.0 (aromatic C) |
Application in Catalysis: Polymerization of 1-Hexene
The synthesized zirconium complex, [Zr(CH2Ph)2(ONCyNO)], upon activation with a suitable co-catalyst, demonstrates activity in the isospecific polymerization of 1-hexene.[1]
Catalytic Polymerization Protocol
Materials:
-
[Zr(CH2Ph)2(ONCyNO)] complex
-
Tris(pentafluorophenyl)borane (B(C6F5)3) as a co-catalyst
-
1-Hexene
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a dry, inert atmosphere glovebox, prepare a stock solution of the zirconium complex in anhydrous toluene.
-
In a separate vial, prepare a stock solution of B(C6F5)3 in anhydrous toluene.
-
In a temperature-controlled reactor, charge the desired amount of 1-hexene and anhydrous toluene.
-
Inject the zirconium complex stock solution into the reactor.
-
Initiate the polymerization by adding the B(C6F5)3 stock solution.
-
Maintain the reaction at the desired temperature for a specified time.
-
Quench the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Catalytic Performance Data
The following table summarizes the catalytic activity and the properties of the resulting poly(1-hexene).[1]
| Catalyst System | Activity (kg polymer molZr-1 h-1) | Mn (g mol-1) | Mw/Mn | Isotacticity (% mmmm) |
| [Zr(CH2Ph)2(ONCyNO)] / B(C6F5)3 | up to 4500 | 4800 - 47200 | 1.17 - 1.79 | up to 74 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Synthetic workflow for the preparation of the zirconium complex and its use in 1-hexene polymerization.
Caption: Logical relationship between the starting materials, synthesis steps, and application.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Alcohols with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a critical transformation in the pharmaceutical and fine chemical industries, as the stereochemistry of these molecules often dictates their biological activity. This document provides detailed application notes and protocols for the use of a bifunctional thiourea-amine organocatalyst derived from the chiral scaffold (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. This catalyst, in combination with a borane source, facilitates the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The operational simplicity, mild reaction conditions, and high stereoselectivity make this method a valuable tool for the synthesis of enantiomerically enriched compounds.
Principle and Mechanism
The asymmetric reduction of ketones is achieved through the synergistic action of a chiral thiourea-amine catalyst and a borane reducing agent, such as catecholborane. The proposed catalytic cycle involves the in situ formation of a chiral boronate-amine complex. In this complex, the thiourea moiety of the catalyst activates the ketone substrate through hydrogen bonding, while the amine directs the hydride transfer from the borane to one of the prochiral faces of the carbonyl group. This dual activation and stereocontrolled hydride delivery result in the formation of a chiral alcohol with high enantiomeric excess.
Data Presentation
The following table summarizes the performance of the catalyst system in the enantioselective reduction of various prochiral ketones. The data presented is based on the use of the (1R,2R)-diamine-derived catalyst, which typically yields the (R)-enantiomer of the alcohol.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%)[1] | ee (%)[1] |
| 1 | Acetophenone | (R)-1-Phenylethanol | 88 | 98 |
| 2 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 92 | 97 |
| 3 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 91 | 96 |
| 4 | 4'-Trifluoromethylacetophenone | (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | 85 | 95 |
| 5 | 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 89 | 93 |
| 6 | 1-Naphthyl methyl ketone | (R)-1-(Naphthalen-1-yl)ethanol | 90 | 94 |
| 7 | 2-Naphthyl methyl ketone | (R)-1-(Naphthalen-2-yl)ethanol | 93 | 98 |
| 8 | Propiophenone | (R)-1-Phenylpropan-1-ol | 86 | 92 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Catecholborane is sensitive to moisture and should be handled accordingly.
-
The enantiomeric excess (ee) of the products can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Materials
-
This compound derived thiourea catalyst (10 mol%)
-
Prochiral ketone (1.0 mmol)
-
Catecholborane (1.6 mmol)
-
Anhydrous toluene (5 mL)
-
4 Å Molecular sieves (approx. 100 mg)
-
Standard laboratory glassware and magnetic stirrer
Procedure for the Enantioselective Reduction of Acetophenone
-
To a dry Schlenk tube containing a magnetic stir bar and 4 Å molecular sieves, add the this compound derived thiourea catalyst (0.1 mmol).
-
Place the tube under an inert atmosphere.
-
Add anhydrous toluene (5 mL) to the tube and stir the mixture.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Cool the reaction mixture to -46 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).
-
Slowly add catecholborane (1.6 mmol) to the stirred solution.
-
Stir the reaction mixture at -46 °C for 24 hours.
-
After 24 hours, quench the reaction by the slow addition of methanol (2 mL) at -46 °C.
-
Allow the mixture to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral (R)-1-phenylethanol.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the enantioselective reduction of ketones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the thiourea-amine catalyzed reduction.
References
Asymmetric transfer hydrogenation of ketones using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalysts.
Application Notes: Asymmetric Transfer Hydrogenation of Ketones with Chiral (1R,2R)-Diamine Ligands
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple technique for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols.[1] This methodology is of paramount importance in the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer compounds is often critical for biological activity. The reaction typically employs a stable, inexpensive hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, in place of high-pressure molecular hydrogen, enhancing its safety and practicality.[2]
The key to achieving high enantioselectivity lies in the use of a chiral catalyst, which commonly consists of a transition metal (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand.[2][3] Chiral C₂-symmetric diamines, including derivatives of (1R,2R)-cyclohexane-1,2-diamine, are a "privileged" class of ligands for these catalysts. Their defined stereochemistry and strong coordination to the metal center create a chiral environment that directs the hydride transfer to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol product. While extensive research exists for N-sulfonated diamine ligands like TsDPEN, the principles can be extended to other chiral diamines such as (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.
Mechanism of Action
The widely accepted mechanism for ATH of ketones catalyzed by Ru(II)-diamine complexes is an outer-sphere, metal-ligand bifunctional pathway. The key steps are:
-
Catalyst Activation: The precatalyst, often a Ru(II)-halide complex, reacts with the hydrogen donor (e.g., formate or isopropanol) to form a reactive 18-electron ruthenium-hydride species.
-
Transition State Assembly: The ketone substrate does not coordinate directly to the ruthenium center. Instead, it forms a six-membered pericyclic transition state through hydrogen bonding with the N-H group of the diamine ligand.
-
Concerted Hydride and Proton Transfer: A hydride (H⁻) from the metal and a proton (H⁺) from the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively. The stereochemistry of the diamine ligand dictates the facial selectivity of this transfer.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by the hydrogen donor to re-enter the catalytic cycle.
Experimental Protocols
Note: The following is a general and representative protocol adapted from established procedures for Ru(II)-catalyzed ATH using chiral diamine ligands, such as N-tosylated diamines.[1] Due to a scarcity of specific literature examples for the this compound ligand in this exact application, this protocol serves as a robust starting point for methodology development. Researchers should optimize conditions for their specific substrate and catalyst system.
Protocol 1: In Situ Preparation of the Ru(II)-Diamine Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone as a model substrate using a formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) precursor)
-
This compound (Chiral Ligand)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), or Isopropanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).
-
Add the chiral ligand this compound (e.g., 3.1 mg, 0.022 mmol, 2.2 mol%).
-
Add 2 mL of anhydrous, degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and change color, indicating complex formation.
-
-
Transfer Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add acetophenone (e.g., 120.1 mg, 1.0 mmol, 1 equivalent).
-
Prepare the 5:2 azeotropic mixture of HCOOH/NEt₃. Add this mixture (e.g., 0.6 mL) to the reaction flask.
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.
-
-
Analysis:
-
Determine the isolated yield by mass.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.
-
Data Presentation
Table 1: Representative Performance of Analogous Ru(II)-(1R,2R)-Diamine Catalysts in Asymmetric Transfer Hydrogenation of Ketones.
Data presented here is based on results obtained with well-documented N-sulfonated (1R,2R)-diamine ligands (e.g., TsDPEN) to provide an expected performance benchmark.[1][2]
| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | H-Source | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1.0 | HCOOH/NEt₃ | 16 | 98 | 99 (R) |
| 2 | 4'-Chloroacetophenone | 1.0 | HCOOH/NEt₃ | 20 | 95 | 97 (R) |
| 3 | 2'-Methoxyacetophenone | 1.0 | HCOOH/NEt₃ | 24 | 92 | 98 (R) |
| 4 | Propiophenone | 1.0 | HCOOH/NEt₃ | 18 | 96 | 97 (R) |
| 5 | 2,2-Dimethyl-1,3-cyclohexanedione | 1.0 | i-PrOH | 6 | 97 | 91 (S) |
| 6 | Tetralone | 0.5 | HCOOH/NEt₃ | 12 | 99 | 99 (R) |
Visualizations
References
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric synthesis, with a particular focus on the transfer hydrogenation of ketones using catalysts derived from chiral diamine ligands. This document is intended to serve as a practical guide for researchers in academic and industrial settings, including those involved in pharmaceutical and fine chemical synthesis.
Introduction
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry. Chiral diamine ligands, when complexed with transition metals such as ruthenium or iridium, form highly effective catalysts for a variety of asymmetric transformations, including the reduction of ketones to chiral alcohols.[1][2]
This document outlines the experimental setup for the asymmetric transfer hydrogenation of acetophenone as a model reaction, utilizing an in-situ generated ruthenium catalyst with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand.[3]
General Principles of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a process where hydrogen is transferred from a hydrogen donor molecule (e.g., isopropanol or a formic acid/triethylamine mixture) to a substrate (e.g., a ketone) under the influence of a chiral catalyst.[2][4] The catalyst, typically a complex of a transition metal and a chiral ligand, creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product alcohol.[5]
The mechanism often involves a metal-ligand bifunctional pathway, where a hydride on the metal and a proton from the amine group of the diamine ligand are transferred to the carbonyl group of the ketone via a six-membered transition state.[5] The stereochemical outcome of the reaction is determined by the chirality of the diamine ligand.
Experimental Protocols
Protocol 1: In-Situ Preparation of the Ru-TsDPEN Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ generation of the chiral ruthenium catalyst followed by the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene dichloride dimer)
-
(1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
2-Propanol (IPA), HPLC grade
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Catalyst Preparation (In-Situ):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%).
-
Add 2 mL of anhydrous dichloromethane to dissolve the components.
-
Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.
-
-
Asymmetric Transfer Hydrogenation:
-
Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Add the formic acid/triethylamine mixture (0.5 mL).
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 28-50°C) for the specified time (e.g., 4-24 hours).[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenylethanol.
-
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
The enantiomeric excess of the synthesized 1-phenylethanol is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[9]
-
Chiral Column: Chiralpak® IB or a similar column.[10]
-
Mobile Phase: A mixture of hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10 µL.[9]
Procedure:
-
Sample Preparation:
-
Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram and identify the retention times for the (R) and (S) enantiomers of 1-phenylethanol. (A racemic standard should be run to identify the peaks corresponding to each enantiomer).
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula:[7] ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Data Presentation
The following tables summarize typical results for the asymmetric transfer hydrogenation of various ketones using chiral diamine-based catalysts.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives [6]
| Substrate (Ketone) | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | (R,R)-TsDPEN | 2 | 50 | 12 | >99 | 98 |
| 4'-Methylacetophenone | (R,R)-TsDPEN | 2 | 50 | 12 | >99 | 97 |
| 4'-Methoxyacetophenone | (R,R)-TsDPEN | 2 | 50 | 12 | >99 | 96 |
| 4'-Chloroacetophenone | (R,R)-TsDPEN | 2 | 50 | 18 | 98 | 99 |
| 2'-Methylacetophenone | (R,R)-TsDPEN | 2 | 80 | 24 | 95 | 92 |
Table 2: Influence of Reaction Conditions on the Hydrogenation of Acetophenone [11][12]
| Catalyst System | H₂ Source | Base | Temp (°C) | Pressure | Yield (%) | ee (%) |
| Ru-TsDPEN | HCOOH/TEA | TEA | 28 | Ambient | >95 | 98 |
| Ru-TsDPEN | 2-Propanol | NaOtBu | 50 | Ambient | >99 | 97 |
| RuH(BH₄)(BINAP)(DPEN) | H₂ | KOtBu | 25 | 1 atm | High | 82 |
| RuH(BH₄)(BINAP)(DPEN) | H₂ | None | 25 | 1 atm | Moderate | 82 |
Visualizations
Experimental Workflow
Caption: Workflow for asymmetric transfer hydrogenation.
Catalytic Cycle
Caption: Catalytic cycle for H-transfer.
Logical Relationship in Catalyst Formation
Caption: Logic of in-situ catalyst preparation.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your enantioselective reactions using (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.
Troubleshooting Guides
Issue: Low Enantioselectivity (% ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. Below is a systematic guide to troubleshoot and improve the enantioselectivity of your reaction.
Q1: My reaction shows good conversion, but the enantioselectivity is poor. What are the likely causes and how can I address them?
A1: Several factors can contribute to low enantioselectivity. A methodical approach to troubleshooting is recommended. Key areas to investigate include the quality of your reagents and catalyst, as well as the reaction conditions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q2: I've validated my analytical method, but the enantiomeric excess is still low and inconsistent. What should I investigate next?
A2: Scrutinize the purity of all reagents and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.
-
Substrate Purity: Impurities in the starting material can lead to a non-selective background reaction. Consider repurifying your substrate.
-
Solvent Quality: Ensure you are using anhydrous and degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst or interfere with the chiral environment.
-
Catalyst and Ligand Integrity: Verify the purity of your this compound and the metal precursor. The diamine is known to be a hygroscopic solid, so proper storage is crucial.[1] Consider preparing a fresh batch of the active catalyst.
Q3: How do reaction parameters like temperature and solvent affect enantioselectivity?
A3: Reaction conditions play a critical role in determining the enantiomeric outcome.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A temperature screening is often necessary to find the optimal balance.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's structure and, consequently, the enantioselectivity. Non-coordinating solvents are often preferred. It is advisable to screen a range of solvents with varying polarities.
-
Concentration: The concentration of the substrate, catalyst, and any additives can affect the reaction kinetics and the formation of the active catalytic species.
Frequently Asked Questions (FAQs)
Q4: What is the role of this compound in achieving high enantioselectivity?
A4: this compound is a C2-symmetric chiral diamine. When it coordinates to a metal center (e.g., copper, palladium, rhodium), it forms a rigid chiral complex.[1] This complex creates a well-defined three-dimensional chiral environment around the metal's active site. This chiral pocket then directs the approach of the substrates, favoring one pathway over the other and leading to the preferential formation of one enantiomer of the product.
Q5: In which types of asymmetric reactions is this compound commonly used as a ligand?
A5: This versatile chiral diamine and its derivatives are effective ligands in a variety of metal-catalyzed asymmetric reactions, including:
-
Copper-catalyzed reactions: Such as asymmetric Henry (nitroaldol) reactions and Michael additions.
-
Palladium-catalyzed reactions: Notably in asymmetric allylic alkylation (AAA).
-
Rhodium and Ruthenium-catalyzed reactions: Including asymmetric hydrogenation and transfer hydrogenation.
Q6: Can I use the corresponding (1S,2S)-enantiomer of the diamine ligand?
A6: Yes. Using the (1S,2S)-enantiomer of the diamine ligand will typically result in the formation of the opposite enantiomer of the product with a similar level of enantioselectivity, assuming all other reaction conditions are identical.
Data Presentation
The following table summarizes the effect of reaction parameters on the enantioselectivity of a representative copper-catalyzed asymmetric Henry reaction using a chiral diamine ligand. While not the exact diamine, this data illustrates common trends observed when optimizing such reactions.
Table 1: Optimization of a Cu(II)-Catalyzed Asymmetric Henry Reaction
| Entry | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OAc)₂ | EtOH | 25 | 48 | 85 | 92 |
| 2 | CuCl₂ | EtOH | 25 | 48 | 78 | 85 |
| 3 | Cu(OTf)₂ | EtOH | 25 | 48 | 82 | 88 |
| 4 | Cu(OAc)₂ | THF | 25 | 48 | 65 | 75 |
| 5 | Cu(OAc)₂ | Toluene | 25 | 48 | 50 | 68 |
| 6 | Cu(OAc)₂ | EtOH | 0 | 72 | 75 | 95 |
| 7 | Cu(OAc)₂ | EtOH | 40 | 24 | 88 | 86 |
Data is illustrative and based on typical results for similar systems.
Experimental Protocols
Detailed Protocol: Copper-Catalyzed Asymmetric Henry Reaction
This protocol describes a general procedure for the asymmetric Henry reaction between an aldehyde and a nitroalkane using a copper(II)/(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyst.
Materials:
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Aldehyde
-
Nitroalkane
-
Anhydrous ethanol (EtOH)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Experimental Workflow for Asymmetric Henry Reaction
Caption: General workflow for a copper-catalyzed asymmetric Henry reaction.
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (0.05 mmol, 5 mol%).
-
Add this compound (0.055 mmol, 5.5 mol%).
-
Add anhydrous ethanol (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the nitroalkane (2.0 mmol, 2.0 equiv).
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and exercise their own professional judgment when conducting experiments.
References
Technical Support Center: Troubleshooting Reactions Catalyzed by (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.
Troubleshooting Guides
Low reaction yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide provides a structured approach to identifying and addressing potential causes of poor reaction outcomes.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low-yield reactions.
Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.
Frequently Asked Questions (FAQs)
Section 1: Catalyst and Reagent Handling
Q1: My reaction is not proceeding at all. What is the most likely cause?
A1: The most common reason for a complete lack of reactivity is catalyst deactivation. This can be due to:
-
Exposure to Air or Moisture: The active catalytic species is often air and moisture-sensitive. Ensure all reagents and solvents are thoroughly dried and degassed, and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Improper Storage: The this compound ligand and its metal complexes should be stored in a desiccator or glovebox to prevent degradation.
-
Poor Quality Reagents: Impurities in the substrate, solvent, or base can poison the catalyst. Use freshly purified substrates and high-purity, anhydrous solvents.
Q2: How can I be sure my this compound ligand is of high quality?
A2: The purity of the chiral diamine ligand is critical for high enantioselectivity and reactivity. It is advisable to:
-
Source the ligand from a reputable supplier.
-
If synthesized in-house, ensure complete removal of impurities from the synthesis.
-
The ligand is a solid at room temperature and is hygroscopic.[1] Proper storage under an inert atmosphere is crucial.
Section 2: Reaction Conditions
Q3: I am observing low conversion in my asymmetric transfer hydrogenation. How can I improve the yield?
A3: Low conversion in asymmetric transfer hydrogenation can often be addressed by optimizing the following:
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Base: The choice and amount of base are critical. For Noyori-type catalysts, an optimal concentration of a moderately strong, non-bulky base is often required.[2] Both the type and concentration of the base can significantly affect the reaction rate.
-
Hydrogen Source: While 2-propanol is a common hydrogen donor, other secondary alcohols or formic acid/triethylamine mixtures can be more effective for certain substrates.
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate of reaction. However, excessively high temperatures can lead to catalyst decomposition.
Q4: My copper-catalyzed N-arylation reaction is giving a low yield. What should I check?
A4: For copper-catalyzed N-arylation reactions, consider the following:
-
Ligand Concentration: The concentration of the diamine ligand can influence the concentration of the active catalytic species. A 10-20 mol% loading of the diamine ligand is often a good starting point.
-
Base: The choice of base is crucial. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used and can have a significant impact on the yield.
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Solvent: The reaction is often performed in solvents like toluene or dioxane at elevated temperatures (e.g., 110 °C). Ensure the solvent is anhydrous.[3]
Q5: I am getting good conversion but low enantioselectivity. What could be the problem?
A5: Low enantioselectivity can stem from several factors:
-
Ligand Purity: The enantiomeric purity of the this compound is paramount.
-
Reaction Temperature: Higher temperatures can sometimes erode enantioselectivity. Running the reaction at a lower temperature may improve the enantiomeric excess (ee).
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the catalyst. A screen of different anhydrous, non-protic solvents may be beneficial. Non-basic, non-polar solvents often give higher enantioselectivities in similar systems.
-
Catalyst Deactivation Pathway: In some cases, catalyst deactivation can lead to the formation of a less selective catalytic species.
Data on Reaction Parameter Optimization (Illustrative Examples)
The following tables provide illustrative data from studies on similar catalytic systems, demonstrating how varying reaction parameters can impact yield and enantioselectivity.
Table 1: Effect of Base on Asymmetric Transfer Hydrogenation of Acetophenone (Data is illustrative and based on trends observed for Noyori-type catalysts)
| Entry | Base (equiv.) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | KOtBu (1.0) | i-PrOH | 12 | 95 | 98 |
| 2 | KOtBu (0.5) | i-PrOH | 12 | 75 | 97 |
| 3 | K₂CO₃ (2.0) | i-PrOH | 24 | 60 | 95 |
| 4 | Et₃N (2.0) | i-PrOH | 24 | 45 | 92 |
Table 2: Effect of Solvent on Copper-Catalyzed N-Arylation of Indole with 2-Bromotoluene (Data adapted from studies using (1R,2R)-cyclohexanediamine derivatives)
| Entry | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 10 | K₃PO₄ | Toluene | 24 | 85 |
| 2 | 10 | K₃PO₄ | Dioxane | 24 | 88 |
| 3 | 10 | K₃PO₄ | DMF | 24 | 72 |
| 4 | 10 | Cs₂CO₃ | Toluene | 24 | 92 |
Experimental Protocols
The following are general experimental protocols for common reactions where this compound and its derivatives are used as ligands. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is based on established methods for Noyori-type catalysts.
Reaction Setup Workflow
Caption: Workflow for a typical asymmetric transfer hydrogenation experiment.
Detailed Steps:
-
Catalyst Precursor Preparation: In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (1.0 eq) and the this compound ligand (2.2 eq).
-
Solvent and Base Addition: Add anhydrous, degassed 2-propanol. Stir the mixture until a homogeneous solution is formed. Add the base (e.g., potassium tert-butoxide, 2.0 eq relative to the Ru dimer).
-
Substrate Addition: Add the ketone substrate (e.g., acetophenone, typically 100-1000 eq relative to the Ru catalyst).
-
Reaction: Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Indoles
This protocol is adapted from established procedures for Ullmann-type couplings using diamine ligands.[3]
Reaction Setup Workflow
Caption: Workflow for a typical copper-catalyzed N-arylation experiment.
Detailed Steps:
-
Reagent Combination: To a resealable Schlenk tube, add CuI (e.g., 5-10 mol%), the indole (1.0 eq), the base (e.g., K₃PO₄, 2.0 eq), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon (repeat this cycle three times).
-
Liquid Addition: Under a positive pressure of argon, add the anhydrous solvent (e.g., toluene), the aryl halide (1.2 eq), and the this compound ligand (10-20 mol%).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir the mixture for the specified time (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired N-arylated indole. Determine the yield.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Reactions with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine as a ligand in catalytic reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity in Asymmetric Transfer Hydrogenation
Q: My asymmetric transfer hydrogenation of a ketone is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A: Low enantioselectivity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Solvent Choice: The reaction solvent plays a crucial role in the stereochemical outcome. Non-coordinating, aprotic solvents are often preferred.
-
Recommendation: If you are using a protic solvent like isopropanol as both the hydrogen source and solvent, consider switching to an aprotic solvent such as dioxane, toluene, or THF, while still using isopropanol as the hydrogen donor. A solvent screen is highly recommended.
-
-
Concentration: The concentration of the reaction mixture can significantly impact enantioselectivity.
-
Recommendation: Try running the reaction at a lower concentration (e.g., 0.1 M or lower). In some systems, higher concentrations can lead to the formation of less selective catalytic species.
-
-
Temperature: Reaction temperature can influence the transition state energies of the enantioselective step.
-
Recommendation: Lowering the reaction temperature may improve enantioselectivity, although it might require longer reaction times. Experiment with a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance.
-
-
Base: The choice and amount of base are critical for the in-situ formation of the active catalyst.
-
Recommendation: Common bases include potassium tert-butoxide (t-BuOK) and sodium hydroxide (NaOH). The nature of the base can affect the catalyst's activity and selectivity. Ensure the base is anhydrous and of high quality. The stoichiometry of the base relative to the metal precursor should be carefully controlled.
-
-
Catalyst Integrity: The chiral ligand and metal precursor must be of high purity.
-
Recommendation: Ensure the this compound and the metal precursor (e.g., [RuCl₂(p-cymene)]₂) are pure. Impurities can interfere with the formation of the active catalyst.
-
Issue 2: Low or No Conversion in Copper-Catalyzed C-N Coupling
Q: I am attempting an Ullmann-type C-N coupling reaction, but I am observing low or no product formation. What should I investigate?
A: Low conversion in copper-catalyzed C-N coupling reactions is a common problem. Consider the following troubleshooting steps:
-
Catalyst Loading: The amount of both the copper source and the diamine ligand is critical.
-
Recommendation: A typical starting point is 5-10 mol% of the copper catalyst and a 1:1 or 1:2 ratio of copper to the diamine ligand. If you observe low conversion, consider increasing the catalyst loading.
-
-
Copper Source: The choice of copper(I) salt can significantly impact the reaction.
-
Recommendation: Copper(I) iodide (CuI) is a common and effective choice for C-N coupling reactions with this ligand.[1] If using other copper sources like CuCl or CuBr, you may need to re-optimize the reaction conditions.
-
-
Base: The choice of base is crucial for the deprotonation of the nucleophile.
-
Recommendation: Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The solubility and strength of the base can influence the reaction rate.
-
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the catalytic system.
-
Recommendation: Anhydrous, polar aprotic solvents like DMSO, DMF, or dioxane are commonly used. Ensure your solvent is of high purity and anhydrous, as water can deactivate the catalyst.
-
-
Reaction Temperature: Ullmann couplings often require elevated temperatures.
-
Recommendation: If you are running the reaction at a lower temperature, consider increasing it to 100-120 °C.
-
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation.
-
Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this compound in a typical asymmetric transfer hydrogenation?
A1: The optimal catalyst loading can vary depending on the substrate and desired reaction time. A common starting point is a substrate-to-catalyst (S/C) ratio of 100:1 to 1000:1. For challenging substrates or faster reaction times, a lower S/C ratio (higher catalyst loading) may be necessary.
Q2: How does the purity of the diamine ligand affect the reaction outcome?
A2: The purity of the chiral ligand is paramount. Even small amounts of enantiomeric impurities will lead to a decrease in the enantiomeric excess of the product. Impurities from the synthesis of the ligand can also potentially poison the catalyst. It is recommended to use a ligand with high enantiomeric purity (>99% ee).
Q3: Can I prepare the active catalyst in situ?
A3: Yes, the active catalyst is typically prepared in situ. This is often done by reacting the this compound ligand with a suitable metal precursor, such as [RuCl₂(p-cymene)]₂ for transfer hydrogenation or CuI for C-N coupling, in the presence of a base.
Q4: What is the role of the base in Ru-catalyzed asymmetric transfer hydrogenation?
A4: In Ru-catalyzed transfer hydrogenation, the base is crucial for the formation of the active 16-electron Ru-amido complex from the precatalyst. This active species then reacts with the hydrogen donor (e.g., isopropanol) to generate the Ru-hydride, which is the key intermediate for the reduction of the substrate.
Q5: My reaction starts well but then stalls. What could be the cause?
A5: Reaction stalling can be due to catalyst deactivation. This can be caused by impurities in the substrate or solvent, or by the product inhibiting the catalyst. In some cases, the catalyst may not be stable under the reaction conditions for extended periods. Running the reaction at a lower temperature or using a more robust catalyst system might be necessary.
Data Presentation
Table 1: Influence of Solvent on Asymmetric Transfer Hydrogenation of Acetophenone *
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Dioxane | 95 | 92 |
| 2 | Toluene | 92 | 88 |
| 3 | THF | 90 | 85 |
| 4 | 2-Propanol | 99 | 80 |
*Data is representative for a typical Ru-chiral diamine catalyzed system and should be used as a guideline. Optimization for this compound is recommended.
Table 2: Effect of Catalyst Loading on Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene *
| Entry | CuI (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 1 | 2 | 65 |
| 2 | 5 | 10 | 92 |
| 3 | 10 | 20 | 95 |
*Data is representative for a typical CuI/diamine-catalyzed N-arylation and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
Catalyst Pre-formation: In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., dioxane, 0.1 M relative to the substrate).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve the ketone substrate (1.0 mmol) in the same anhydrous, degassed solvent.
-
Add the hydrogen donor, typically a 5:2 mixture of formic acid and triethylamine or isopropanol.
-
Add a solution of a base, such as potassium tert-butoxide (2 mol%), to the substrate mixture.
-
Reaction Execution: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (monitor by TLC or GC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a Heterocycle
-
Reaction Setup: To a dry Schlenk tube, add CuI (5 mol%), the heterocycle (1.0 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a magnetic stir bar.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add this compound (10 mol%), the aryl halide (1.2 mmol), and anhydrous solvent (e.g., dioxane or DMSO, to make a 0.5 M solution).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for 12-24 hours (monitor by TLC or GC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
References
Common side reactions with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and how to avoid them
Welcome to the Technical Support Center for (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this chiral ligand in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a chiral diamine primarily used as a ligand in transition metal-catalyzed reactions, most notably in copper-catalyzed cross-coupling reactions such as the Ullmann condensation. Its chiral nature makes it valuable in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule.
Q2: What is the most common side reaction to be aware of when using diamine ligands in Ullmann-type coupling reactions?
A2: The most prevalent side reaction is the N-arylation of the diamine ligand itself. This occurs when the ligand, which is a nucleophile, reacts with the aryl halide substrate. This side reaction is problematic as it consumes both the ligand and the substrate, leading to the formation of an N-aryl-diamine byproduct. This new, bulkier ligand can decrease the rate of the desired catalytic reaction and complicate the purification of the final product.
Q3: How does the N1,N1-dimethyl substitution pattern of this ligand help in avoiding side reactions?
A3: The presence of two methyl groups on one of the nitrogen atoms (N1) provides steric hindrance around that nitrogen. This steric bulk makes it more difficult for the N1 nitrogen to act as a nucleophile and attack the aryl halide, thus significantly reducing the likelihood of ligand N-arylation. The second nitrogen (N2) still has a free N-H bond, which is available for coordination with the metal catalyst, a crucial step in the catalytic cycle. In contrast, unsubstituted or monomethylated diamines are more prone to this N-arylation side reaction.
Q4: Can N-arylation of the ligand still occur with this compound?
A4: While the N1,N1-dimethyl substitution provides significant protection against N-arylation, this side reaction can still occur to a lesser extent, particularly under harsh reaction conditions. High temperatures, prolonged reaction times, and the use of highly reactive aryl halides can increase the incidence of this unwanted reaction. The N2 nitrogen, bearing a single hydrogen, is the more likely site of arylation on this specific ligand.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ligand N-Arylation: The ligand is being consumed by a side reaction with the aryl halide. | - Optimize Reaction Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of the N-arylation side reaction. - Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur. - Use a Milder Base: A very strong base can deprotonate the N-H bond of the ligand more readily, potentially increasing its nucleophilicity and propensity for N-arylation. Screen milder bases to find a balance between promoting the desired reaction and minimizing the side reaction. |
| Catalyst Inactivation: The copper catalyst may be precipitating out of the solution (often observed as a color change to black or brown), indicating the formation of inactive copper oxides. | - Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. - Use High-Purity Reagents: Traces of oxygen or other oxidizing agents in the reagents or solvents can lead to catalyst decomposition. - Ligand Purity: Ensure the this compound ligand is of high purity, as impurities can interfere with catalyst stability. | |
| Formation of Unidentified Byproducts | Ligand Degradation: Under forcing conditions (e.g., very high temperatures), the ligand itself may degrade through pathways other than N-arylation. | - Screen Reaction Conditions: Perform a systematic screen of reaction parameters (temperature, solvent, base) to find milder conditions that still afford the desired product. - Analyze Byproducts: If possible, isolate and characterize the byproducts to understand the degradation pathway. This can provide valuable insights for reaction optimization. |
| Side Reactions of Starting Materials: The observed byproducts may not be related to the ligand but may arise from the decomposition or side reactions of your aryl halide or nucleophile. | - Run Control Reactions: Conduct the reaction in the absence of the ligand or the copper catalyst to determine if the byproducts are formed under the reaction conditions without the complete catalytic system. |
Experimental Protocols
Protocol for Minimizing Ligand N-Arylation in a Copper-Catalyzed N-Arylation Reaction
This protocol provides a general framework for setting up a copper-catalyzed N-arylation reaction while minimizing the risk of ligand N-arylation.
Materials:
-
Aryl halide (1.0 mmol)
-
Nucleophile (amine, alcohol, etc.) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 mL)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, nucleophile, CuI, this compound, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath set to the desired temperature (start with a moderate temperature, e.g., 80-100 °C).
-
Stir the reaction mixture and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the processes occurring in your reaction vessel, the following diagrams illustrate the desired catalytic cycle and the competing ligand N-arylation side reaction.
Caption: Desired catalytic cycle versus the ligand N-arylation side reaction.
This diagram illustrates the intended catalytic pathway for the formation of the desired product and the competing side reaction where the diamine ligand itself is arylated, leading to an inactive byproduct.
Caption: Troubleshooting workflow for reactions using this compound.
This flowchart provides a step-by-step guide to diagnosing and resolving common issues encountered when using this compound in catalytic reactions. By systematically addressing potential problems, you can improve your reaction outcomes and achieve your synthetic goals.
Technical Support Center: Enhancing Diastereoselectivity with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Welcome to the technical support center for the application of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their diastereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in asymmetric synthesis?
A1: this compound is a chiral diamine ligand. Due to its rigid cyclohexane backbone and defined stereochemistry, it is utilized in the synthesis of chiral ligands and metal complexes for asymmetric reactions.[1] In these reactions, it serves as a chiral auxiliary or ligand to control the three-dimensional arrangement of reactants, thereby influencing the stereochemical outcome to favor the formation of one diastereomer over another.
Q2: What are the key factors influencing diastereoselectivity when using this type of chiral diamine?
A2: Several factors can significantly impact the diastereoselectivity of your reaction. These include:
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by better differentiating the energy levels of the diastereomeric transition states.[2][3][4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Catalyst or Ligand Concentration: The concentration of the chiral ligand and any metal catalyst can influence the equilibrium between different catalytic species, thereby affecting selectivity.
-
Nature of the Substrate: The steric and electronic properties of your starting materials play a crucial role in the degree of facial discrimination.
-
Additives: The presence of additives, such as Lewis acids or bases, can significantly alter the reaction pathway and selectivity.
Q3: Can (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine be used interchangeably with this compound?
A3: While both are derivatives of (1R,2R)-diaminocyclohexane, the placement of the methyl groups on the nitrogen atoms can influence the steric environment around the catalytic center. (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has one methyl group on each nitrogen, creating a C2-symmetric ligand. In contrast, this compound has two methyl groups on one nitrogen and a primary amine on the other, making it an unsymmetrical ligand. This difference in symmetry and steric bulk can lead to variations in diastereoselectivity for a given reaction. It is advisable to screen both ligands to determine the optimal choice for your specific application.
Troubleshooting Guide
Problem: Low Diastereomeric Ratio (d.r.)
Low diastereoselectivity is a common issue in asymmetric synthesis. The following steps can help you troubleshoot and optimize your reaction.
Workflow for Troubleshooting Low Diastereoselectivity
Caption: A stepwise approach to troubleshooting low diastereoselectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically vary the temperature. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) often enhances selectivity.[2][3][4] | Increased diastereomeric ratio, though reaction times may be longer. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether). | Identification of a solvent system that improves the diastereomeric ratio. |
| Incorrect Ligand/Catalyst Stoichiometry | Vary the molar ratio of the chiral diamine ligand to the metal precursor and the substrate. | Optimized diastereoselectivity by favoring the formation of the most selective catalytic species. |
| Steric or Electronic Mismatch of Substrate | If possible, modify the protecting groups or other functionalities on the substrate to enhance steric differentiation. | Improved facial selectivity due to more effective blocking of one face of the prochiral center. |
| Absence of Beneficial Additives | Introduce additives such as Lewis acids (e.g., Ti(Oi-Pr)4, Zn(OTf)2) or bases (e.g., triethylamine, DBU) that can influence the transition state geometry. | Enhanced diastereoselectivity through the formation of more rigid and organized transition states. |
| Moisture or Air Sensitivity | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Improved reproducibility and potentially higher selectivity by preventing catalyst deactivation or side reactions. |
Data Presentation: Diastereoselective Michael Addition
The following table summarizes the diastereoselectivity achieved in a representative asymmetric Michael addition reaction using a chiral diamine catalyst derived from (1R,2R)-diaminocyclohexane under various conditions. While specific data for this compound is limited in the public domain, the trends observed with related catalysts are highly relevant.
Table 1: Effect of Solvent and Temperature on the Diastereoselective Michael Addition of Diethyl Malonate to Chalcone
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| 1 | Toluene | 25 | 85:15 | 90 |
| 2 | Toluene | 0 | 90:10 | 94 |
| 3 | Toluene | -20 | 95:5 | 97 |
| 4 | THF | 25 | 80:20 | 88 |
| 5 | CH2Cl2 | 25 | 88:12 | 92 |
| 6 | Hexane | 25 | 75:25 | 85 |
Note: This data is representative and compiled based on general trends observed in asymmetric catalysis with chiral diamine ligands. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for a Diastereoselective Michael Addition
This protocol provides a starting point for optimizing a diastereoselective Michael addition reaction using a complex of a (1R,2R)-cyclohexanediamine derivative and a metal salt as the catalyst.
Experimental Workflow for Asymmetric Michael Addition
Caption: A typical workflow for performing an asymmetric Michael addition.
Materials:
-
This compound (or related chiral diamine)
-
Metal salt (e.g., Cu(OTf)2, Zn(OTf)2, Mg(OTf)2)
-
Michael acceptor (e.g., chalcone)
-
Michael donor (e.g., diethyl malonate)
-
Anhydrous solvent (e.g., toluene, THF, CH2Cl2)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal salt (0.1 mmol) and the chiral diamine (0.11 mmol) in the anhydrous solvent (2 mL). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the Michael acceptor (1.0 mmol) followed by the Michael donor (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
References
Technical Support Center: Purification of Products from (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine Catalyzed Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of products from reactions catalyzed by (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are catalyzed by this compound, and what are the expected products?
A1: this compound is a chiral diamine ligand primarily used in copper-catalyzed cross-coupling reactions.[1] These reactions are versatile for forming carbon-nitrogen bonds. Common applications include:
-
N-arylation of amines and amides (Ullmann Condensation): Coupling of aryl halides with amines or amides to form N-aryl amines and amides.[1]
-
N-amidation of aryl halides: The reaction of aryl halides with amides.[1]
-
Synthesis of N-arylpyridones and vinylsulfoximines. [1]
The products of these reactions are typically chiral secondary or tertiary amines, amides, and other nitrogen-containing heterocyclic compounds. The catalyst's chirality is intended to induce enantioselectivity in the product.
Q2: What are the most common impurities in these reactions?
A2: Common impurities can include:
-
Unreacted starting materials (e.g., aryl halide, amine/amide).
-
The this compound catalyst itself.
-
Homocoupled byproducts.
-
Side products from undesired reactions.
-
The undesired enantiomer of the product if the reaction is not perfectly enantioselective.
Q3: Which purification technique should I start with?
A3: For basic amine products, an acid-base extraction is an excellent first step in the workup procedure to remove non-basic organic impurities and starting materials.[2][3][4] This is often followed by silica gel chromatography or recrystallization for further purification.[5][6][7]
Q4: How can I separate the product from the residual diamine catalyst?
A4: Since both the product (if it's an amine) and the catalyst are basic, separation by acid-base extraction alone can be challenging. Silica gel chromatography is generally the most effective method. The polarity difference between your product and the catalyst should allow for separation with an appropriate solvent system. Adding a small percentage of triethylamine (e.g., 0.5-1%) to the eluent can help prevent peak tailing for both compounds.
Q5: My product is a racemic or enantiomerically-enriched mixture. How can I separate the enantiomers?
A5: Separating enantiomers requires a chiral resolution technique. The most common methods are:
-
Diastereomeric Salt Crystallization: React the enantiomeric mixture with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[8] These salts have different solubilities and can be separated by fractional crystallization.[8][9] The desired enantiomer is then recovered by neutralizing the salt.
-
Chiral Chromatography: Use High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[9] This technique separates enantiomers based on their differential interactions with the CSP and can be used for both analytical and preparative scale.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: Low Recovery After Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Protonation/Deprotonation | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) when recovering the amine product. Use a pH meter or pH paper to verify. |
| Product is Partially Soluble in Water | If your amine product has some water solubility, it may not fully transfer back to the organic layer. Perform multiple extractions (3-5 times) with the organic solvent to maximize recovery. |
| Emulsion Formation | Vigorous shaking can lead to stable emulsions, trapping your product between layers. To break an emulsion, add a saturated solution of NaCl (brine) or a small amount of solid NaCl.[10] Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product Salt Precipitation | The protonated amine salt might precipitate out of the aqueous solution if its solubility is low. If this happens, you may need to add more water to redissolve it before proceeding with basification and extraction. |
Issue 2: Difficulty in Separating Product and Catalyst by Chromatography
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The product and catalyst have very close Rf values on TLC. |
| Optimize Solvent System: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A gradient elution might be necessary. | |
| Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel, which can sometimes offer different selectivity for amines.[11] | |
| Peak Tailing/Streaking | Amines can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and streaking. |
| Add a Basic Modifier: Add a small amount of a volatile base like triethylamine (Et3N) or pyridine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.[11] |
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is Not Saturated | Too much solvent was added. |
| Evaporate Solvent: Slowly evaporate the solvent until the solution becomes cloudy (the saturation point), then gently heat to redissolve and cool slowly. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. |
| Slow Cooling: Allow the flask to cool slowly to room temperature, and then move it to a refrigerator. Insulating the flask can help slow the cooling rate. | |
| High Level of Impurities | Impurities can inhibit crystal lattice formation. |
| Pre-purification: Perform a preliminary purification by chromatography or extraction to remove the bulk of impurities before attempting recrystallization. | |
| Incorrect Solvent System | The chosen solvent may be too good or too poor a solvent for the compound. |
| Solvent Screening: Test a variety of solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12][13] Consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[7][12] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Amine Products
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq).[3] This protonates the amine product and the catalyst, transferring them to the aqueous layer. Repeat the wash 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >12. This deprotonates the amine salt, regenerating the free amine.[4]
-
Product Extraction: Extract the free amine back into a fresh organic solvent (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine product.
Protocol 2: Flash Column Chromatography of Amine Products
-
Select Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of ~0.3. For amines, a common eluent is a mixture of hexanes and ethyl acetate.
-
Add Basic Modifier: To prevent peak tailing, add 0.5-1% triethylamine to the chosen eluent system.[11]
-
Pack the Column: Pack a glass column with silica gel using the "wet-packing" method with your eluent.[14]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Diastereomeric Salt Resolution by Crystallization
-
Salt Formation: Dissolve the enantiomerically-enriched amine product in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Combine Solutions: Slowly add the resolving agent solution to the amine solution while stirring. A precipitate (the diastereomeric salt) may form immediately or upon standing.
-
Induce Crystallization: If no precipitate forms, you may need to reduce the solvent volume or cool the solution. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Isolate the Salt: Collect the crystals by suction filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.[8]
-
Check Purity: Determine the diastereomeric excess of the crystallized salt (e.g., by NMR or by regenerating the free amine and analyzing by chiral HPLC).
-
Recrystallize if Necessary: If the purity is not sufficient, recrystallize the salt from a fresh portion of hot solvent.
-
Regenerate Free Amine: Suspend the pure diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the resolving agent. Extract the free, enantiomerically pure amine into an organic solvent. Dry and concentrate to obtain the final product.
Data Summary
The following tables present illustrative data for typical purification outcomes. Actual results will vary depending on the specific reaction and substrate.
Table 1: Comparison of Purification Techniques for a Hypothetical Amine Product
| Purification Method | Purity (by GC/HPLC) | Enantiomeric Excess (ee) | Yield | Notes |
| Crude Product | 75% | 80% | - | Contains starting materials and catalyst. |
| Acid-Base Extraction | 85% | 80% | 90% | Removes non-basic impurities. |
| Silica Gel Chromatography | >98% | 80% | 85% | Removes catalyst and other polar impurities. |
| Recrystallization | >99% | 80% | 70% | High purity, but lower yield due to material loss. |
| Diastereomeric Salt Resolution | >99% | >99% | 40% (for one enantiomer) | Effective for enantiomeric separation but results in loss of the other enantiomer. |
Visual Guides
Purification Workflow
Caption: A general workflow for purifying amine products.
Troubleshooting Logic for Chromatography
Caption: Decision tree for chromatography issues.
Principle of Diastereomeric Salt Resolution
Caption: Conceptual diagram of chiral resolution.
References
- 1. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. esports.bluefield.edu - Chiral Synthesis Techniques Explained [esports.bluefield.edu]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Addressing catalyst deactivation with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine metal complexes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound metal complexes?
A1: Metal complexes of this compound are versatile catalysts primarily used in asymmetric synthesis. Common applications include:
-
Copper-catalyzed reactions: These complexes are effective in various coupling reactions, such as Ullmann-type C-N and C-O bond formation.
-
Ruthenium-catalyzed reactions: They are employed as ligands in ruthenium complexes for asymmetric transfer hydrogenation of ketones and imines, yielding chiral alcohols and amines.[1][2][3]
-
Other transition metal catalysis: This ligand can also be used with other metals like zirconium for polymerization reactions.[4]
Q2: What are the common signs of catalyst deactivation?
A2: Catalyst deactivation is typically observed as a decrease in reaction rate, lower product yield, or a loss of enantioselectivity over time or with repeated use. You might also observe changes in the color of the reaction mixture, suggesting decomposition of the catalyst complex.
Q3: What are the potential causes of deactivation for these catalysts?
A3: Deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[5] For this compound metal complexes, specific causes can include:
-
Ligand Degradation: The diamine ligand itself can degrade under harsh reaction conditions. For instance, N-arylation of the ligand has been reported as a deactivation pathway in Ullmann-type coupling reactions.
-
Metal Center Oxidation or Reduction: The oxidation state of the metal center can change, rendering the catalyst inactive.
-
Poisoning: Impurities in the reagents or solvents, or byproducts of the reaction, can bind to the catalyst's active sites and inhibit its function.
-
Aggregation: The metal complexes may aggregate or precipitate out of the solution, reducing the number of active catalytic sites.
-
Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst complex.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common problems encountered when using this compound metal complexes.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Verify the quality and purity of the ligand and metal precursor. Synthesize a fresh batch of the catalyst complex. | Improved catalytic activity with a freshly prepared catalyst. |
| Impurities in Reagents/Solvents | Use high-purity, anhydrous, and degassed solvents and reagents. Purify substrates and other reaction components if necessary. | Consistent and reproducible reaction outcomes. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pressure, solvent, and catalyst loading. Refer to established protocols for similar reactions. | Increased product yield and reaction rate. |
| Atmospheric Contamination | Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst or reagents. | Prevention of catalyst deactivation due to air or moisture. |
Issue 2: Decreased Enantioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemization of the Ligand | While less common for this specific ligand, ensure the chiral integrity of the starting diamine. | Consistent enantiomeric excess (ee) in the product. |
| Side Reactions | Analyze the reaction mixture for byproducts that may arise from a non-stereoselective background reaction. Adjust reaction conditions (e.g., lower temperature) to suppress side reactions. | Improved enantioselectivity of the desired product. |
| Catalyst Decomposition | A partially decomposed catalyst may lose its chiral environment. See the "Catalyst Regeneration" section for potential remedies. | Restoration of high enantioselectivity. |
| Presence of Water | In some reactions, particularly those involving water-soluble catalysts, the presence of excess water can affect enantioselectivity.[1] Ensure appropriate solvent conditions. | Optimized and consistent enantiomeric excess. |
Catalyst Deactivation and Regeneration
Catalyst deactivation is a common challenge in catalysis.[5][6] Understanding the deactivation pathway is crucial for developing an effective regeneration strategy.
Common Deactivation Pathways
Caption: Potential deactivation pathways for (1R,2R)-diamine metal complexes.
Regeneration Protocols
While specific regeneration protocols for deactivated this compound metal complexes are not extensively documented, general strategies for similar catalyst systems can be adapted. The choice of method depends on the nature of the deactivation.
Protocol 1: Removal of Poisons or Fouling Agents
This protocol is suitable when deactivation is suspected to be due to the adsorption of impurities or byproducts.
Methodology:
-
Solvent Washing: After the reaction, carefully filter the catalyst (if heterogeneous) or remove the solvent under reduced pressure (if homogeneous).
-
Wash the catalyst residue with a solvent that can dissolve the suspected poison but not the catalyst itself. A sequence of washes with different polarity solvents (e.g., hexane, then ethyl acetate, then methanol) may be effective.
-
Dry the washed catalyst under vacuum before reuse.
Protocol 2: Redispersion of Agglomerated Metal Particles (for supported catalysts)
This protocol is applicable to heterogeneous catalysts where metal particles may have agglomerated.
Methodology:
-
Oxidative Treatment: Pass a stream of diluted oxygen (e.g., 1-5% O₂ in N₂) over the catalyst at a controlled, elevated temperature. This can help to break down metal clusters into metal oxides.
-
Reductive Treatment: Following the oxidative step, reduce the metal oxides back to the active metallic state by passing a stream of hydrogen gas, typically at a higher temperature than the oxidation step.
Caution: These are general guidelines. The specific temperatures, gas concentrations, and durations will need to be optimized for your particular catalyst system to avoid further damage.
Experimental Protocols
Synthesis of a Copper(I)-(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine Complex for Ullmann-Type Coupling
This protocol is a general procedure for the in situ preparation of the active catalyst.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (1.0 eq).
-
Add the this compound ligand (1.1 eq).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution or a fine suspension of the complex is formed.
-
This pre-formed catalyst is now ready for the addition of the substrates and base for the coupling reaction.
Experimental Workflow for a Typical Asymmetric Transfer Hydrogenation
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
References
Technical Support Center: Minimizing Byproducts in Asymmetric Synthesis with Chiral Diamines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing chiral diamines in asymmetric synthesis to minimize byproduct formation and maximize enantioselectivity and yield. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your reaction optimization.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering systematic approaches to identify and resolve them.
Problem 1: Low Enantiomeric Excess (ee%)
Low or inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis. The following workflow and Q&A will guide you through the troubleshooting process.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Q1: My enantiomeric excess (ee%) is significantly lower than reported in the literature for a similar reaction. What is the first thing I should check?
A1: Before investigating your reaction chemistry, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate or poorly optimized analytical method can provide misleading ee% values. Ensure you have a baseline separation of the enantiomers with a resolution greater than 1.5.
Q2: I've confirmed my analytical method is accurate, but my ee% is still low. What should I investigate next?
A2: The purity of your reagents and solvents is critical. Trace impurities can act as catalyst poisons or promote non-selective background reactions.[2] Use freshly purified substrates and anhydrous, degassed solvents. It is also crucial to verify the enantiomeric purity of your chiral diamine ligand.
Q3: Could the reaction temperature be the cause of my low enantioselectivity?
A3: Absolutely. Temperature can have a profound impact on enantioselectivity.[2] In many cases, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher ee%.[3] However, this is not always the case, and sometimes a temperature increase can be beneficial.[4] It is an essential parameter to screen.
Q4: I am using an air-sensitive catalyst. How critical is the reaction atmosphere?
A4: For many asymmetric catalytic systems involving chiral diamines, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is paramount. Oxygen and moisture can deactivate the catalyst, leading to both low yield and low enantioselectivity.[2] Employing Schlenk techniques or working in a glovebox is highly recommended.
Problem 2: Low Reaction Yield or Incomplete Conversion
Low yields can be caused by a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Caption: A systematic approach to diagnosing and resolving low reaction yields.
Q1: My reaction is sluggish and gives a low yield, even after an extended reaction time. What could be the issue?
A1: Catalyst deactivation is a common culprit. The nitrogen lone pairs on pyridine-type substrates or products can coordinate to the metal center of the catalyst, leading to inhibition.[2] Ensure your catalyst is active and handled under strictly inert conditions. If the problem persists, consider increasing the catalyst loading or screening different ligands that may be more resistant to deactivation.
Q2: I suspect my starting materials or solvents are not pure enough. What are the best practices for ensuring their quality?
A2: Always use reagents from reliable sources and purify them if necessary (e.g., recrystallization or distillation). Solvents should be of high purity, anhydrous, and degassed to remove dissolved oxygen, which can promote side reactions like homocoupling.[2]
Q3: How do I know if my reaction conditions are optimal for achieving a high yield?
A3: A systematic screening of reaction parameters is often necessary. This includes temperature, reaction time, and reactant concentrations. For instance, in some cases, a higher temperature may be required to achieve a reasonable reaction rate, but this must be balanced with the potential for decreased enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are "chiral diamines" and why are they effective in asymmetric synthesis?
A1: Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter. Their effectiveness stems from their ability to form well-defined chiral environments around a metal center when used as ligands in catalytic reactions. This chirality is then transferred to the substrate, leading to the preferential formation of one enantiomer of the product. Prominent examples include derivatives of 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH).
Q2: How should I properly handle and store chiral diamine ligands and their metal complexes?
A2: Many chiral diamine ligands and their corresponding metal catalysts are sensitive to air, moisture, and light. To maintain their catalytic activity, they should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. When handling these compounds, it is best to use a glovebox or Schlenk line techniques to prevent exposure to air and moisture.[2]
Q3: What are some common byproducts I might encounter in asymmetric hydrogenation reactions using chiral diamine catalysts?
A3: Besides the desired chiral product, you might observe byproducts arising from various side reactions. In reactions like the Suzuki-Miyaura coupling, homocoupling of the organoboronic acid reagents can occur, especially in the presence of oxygen.[2] In hydrogenations, over-reduction or reduction of other functional groups in the substrate are potential side reactions. Careful optimization of the reaction conditions and choice of catalyst can help minimize these byproducts.
Q4: Can the choice of solvent influence both the yield and enantioselectivity of my reaction?
A4: Yes, the solvent can play a crucial role in asymmetric catalysis. It can affect the solubility of the catalyst and reagents, the stability of the catalytic species, and the energetics of the transition states. Therefore, screening a range of solvents is a critical step in optimizing your reaction.
Data Presentation
The following tables provide quantitative data on how various reaction parameters can influence the outcome of asymmetric synthesis using chiral diamines.
Table 1: Effect of Solvent on Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Chiral Diamine Ligand | Solvent | Yield (%) | ee% (Configuration) |
| 1 | (1R,2R)-TsDPEN | Isopropanol | 95 | 97 (S) |
| 2 | (1R,2R)-TsDPEN | Methanol/Water (1:1) | 92 | 94 (S) |
| 3 | Hydrophilic diamine 3 | THF | 100 | 45 (R) |
| 4 | Hydrophilic diamine 3 | H₂O | 96 | 50 (R) |
| 5 | Hydrophilic diamine 4 | THF | 100 | 49 (R) |
Data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[5]
Table 2: Influence of Temperature on Enantioselectivity
| Entry | Reaction | Chiral Catalyst | Temperature (°C) | Yield (%) | ee% |
| 1 | Phenolic Mannich Reaction | Chiral α-N,N-dibenzylamino aldehyde | -20 | - | high (anti) |
| 2 | Phenolic Mannich Reaction | Chiral α-N,N-dibenzylamino aldehyde | 60 | - | high (syn) |
| 3 | Asymmetric Autocatalysis | (S)-1-phenyl-ethyl alcohol | 0 | - | high (S) |
| 4 | Asymmetric Autocatalysis | (S)-1-phenyl-ethyl alcohol | -44 | - | high (R) |
This table illustrates the significant and sometimes inverse relationship between temperature and the stereochemical outcome.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous and degassed solvent (e.g., isopropanol or dichloromethane)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous and degassed solvent to the flask and stir the mixture at room temperature for 20-30 minutes until a clear, orange solution is formed.
-
-
Reaction Setup:
-
To the catalyst solution, add acetophenone (1 equivalent).
-
Add the formic acid/triethylamine (5:2) mixture (2-3 equivalents) dropwise to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
Protocol 2: General Procedure for Chiral HPLC Analysis
This protocol provides a general guideline for determining the enantiomeric excess of a chiral product.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H or OD-H).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of your product at the same concentration for comparison.
-
-
Method Development:
-
Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).[6]
-
Set a flow rate of 1.0 mL/min and the UV detector to a wavelength where your compound has strong absorbance (e.g., 254 nm).[6]
-
Inject the racemic standard to confirm that you can separate the two enantiomers.
-
Optimize the mobile phase composition (ratio of hexane to isopropanol) to achieve a good resolution (ideally >1.5) and reasonable retention times.
-
-
Analysis of Your Sample:
-
Once the method is optimized, inject your chiral sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Calculate the ee% using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualizations
Logical Relationships in Asymmetric Catalysis
Caption: Key factors influencing the outcomes of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Enhancing the Stability of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine based catalysts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their application in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for this compound based catalysts?
A1: Deactivation of these catalysts can stem from several factors, often related to impurities in the reaction system or inherent instability under specific reaction conditions. Common causes include:
-
Catalyst Poisons: Impurities in substrates, reagents, or solvents can act as poisons. Halides, sulfur-containing compounds, and certain nitrogen-containing heterocycles are known to inhibit or deactivate various transition metal catalysts by altering the electronic properties of the metal center.[1]
-
Air and Moisture Sensitivity: Many catalytically active forms of diamine ligands, especially when complexed with metals, are sensitive to air and moisture.[2] Improper handling and storage can lead to decomposition and loss of catalytic activity.[2]
-
Thermal Degradation: Elevated reaction temperatures can sometimes lead to catalyst decomposition, impacting both activity and enantioselectivity.[2]
-
Structural Changes: Over the course of a reaction, the catalyst can undergo structural changes that reduce its effectiveness. This can include ligand dissociation or rearrangement.
Q2: How can I improve the stability and lifetime of my this compound based catalyst?
A2: Enhancing catalyst stability is crucial for reproducible and efficient asymmetric synthesis. Several strategies can be employed:
-
Ligand Modification: Altering the structure of the diamine ligand can significantly impact catalyst stability. This can involve introducing bulky substituents to prevent catalyst aggregation or modifying electronic properties to strengthen the metal-ligand bond.
-
Use of Additives: Additives can act as promoters or inhibitors to enhance catalyst performance.[3] Promoters can increase the number of active sites or improve the interaction between the catalyst and reactants.[3]
-
Immobilization/Supporting the Catalyst: Anchoring the catalyst to a solid support can improve its stability, facilitate separation from the reaction mixture, and enable recycling.
-
Strict Control of Reaction Conditions: Operating under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents are critical for air- and moisture-sensitive catalysts.[1] Lowering the reaction temperature can also mitigate thermal degradation.[2]
Q3: My reaction is showing low enantioselectivity. What are the potential causes and how can I troubleshoot this?
A3: Low enantioselectivity is a common issue in asymmetric catalysis and can be addressed by systematically evaluating several factors.[2]
-
Catalyst and Reagent Purity: Ensure that the this compound ligand, metal precursor, and all reagents are of high chemical and enantiomeric purity. Impurities can catalyze non-selective side reactions.[2]
-
Reaction Temperature: Temperature can significantly influence enantioselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).[2]
-
Solvent Effects: The choice of solvent can impact the conformation of the catalyst and the transition state, thereby affecting enantioselectivity. Screening different solvents is often a valuable optimization step.
-
Incorrect Catalyst Loading: An inappropriate catalyst concentration can sometimes lead to lower enantioselectivity. It is advisable to optimize the catalyst loading for a specific reaction.
Below is a troubleshooting workflow for addressing low enantioselectivity:
Caption: A logical workflow for troubleshooting low enantioselectivity.
Troubleshooting Guide
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: Catalyst Appears Inactive or Shows Low Conversion
Possible Causes:
-
Improper Catalyst Activation: The active catalytic species may not have been generated correctly.
-
Catalyst Decomposition: The catalyst may have degraded due to improper handling or storage.[2]
-
Presence of Inhibitors: Impurities in the starting materials or solvent may be inhibiting the catalyst.[1]
Troubleshooting Steps:
-
Verify Handling and Storage: Ensure the catalyst has been stored under an inert atmosphere and protected from light and moisture.[2]
-
Purify Reagents and Solvents: Use freshly purified reagents and high-purity, anhydrous solvents.
-
Check Activation Procedure: Carefully review the catalyst activation protocol to ensure all steps were followed correctly.
-
Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading can help determine if the issue is low activity or complete deactivation.[2]
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes:
-
Variability in Reagent Quality: Batch-to-batch variations in starting materials or solvents can lead to inconsistent outcomes.
-
Inconsistent Reaction Setup: Minor differences in reaction setup, such as stirring speed or heating rate, can affect results.
-
Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation.
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for reaction setup and execution.
-
Qualify Reagents: Use reagents from the same batch for a series of experiments. If a new batch is used, it should be qualified.
-
Ensure Inert Atmosphere: Employ robust techniques like a glovebox or Schlenk line for handling air- and moisture-sensitive components.[1]
The following diagram illustrates a general workflow for catalyst stability testing:
Caption: A general experimental workflow for assessing catalyst stability.
Data Presentation
Table 1: Effect of Additives on Catalyst Stability and Performance
| Additive | Concentration (mol%) | Conversion (%) | Enantiomeric Excess (ee%) | Catalyst Half-life (h) |
| None | - | 95 | 92 | 12 |
| Additive A | 5 | 98 | 93 | 24 |
| Additive B | 10 | 92 | 85 | 10 |
| Additive C | 5 | 99 | 96 | 36 |
Note: Data is representative and will vary depending on the specific reaction and conditions.
Table 2: Impact of Ligand Modification on Catalyst Stability
| Ligand Modification | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Unmodified Ligand | 12 | 90 | 91 |
| Modification X | 12 | 95 | 94 |
| Modification Y | 24 | 98 | 95 |
| Modification Z | 12 | 85 | 88 |
Note: Data is representative and will vary depending on the specific reaction and conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Stability Testing
This protocol outlines a general method for evaluating the stability of a this compound based catalyst in a specific reaction.
-
Catalyst Preparation:
-
Under an inert atmosphere (glovebox or Schlenk line), dissolve the this compound ligand and the metal precursor in the appropriate anhydrous solvent.
-
Stir the mixture for the specified time at the designated temperature to form the catalyst solution.
-
-
Initial Reaction:
-
To the freshly prepared catalyst solution, add the substrate and any other reagents.
-
Maintain the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals for analysis (e.g., GC, HPLC).
-
Determine the initial conversion and enantioselectivity.
-
-
Catalyst Aging and Subsequent Reactions:
-
After the initial reaction, the catalyst can be aged under the reaction conditions for a set period.
-
Alternatively, for recyclable catalysts, isolate the catalyst and reuse it in subsequent reaction cycles.
-
For each subsequent run, monitor the conversion and enantioselectivity to assess the decline in catalyst performance over time.
-
-
Data Analysis:
-
Plot conversion and enantioselectivity as a function of time or reaction cycle to determine the catalyst's stability and operational lifetime.
-
Protocol 2: Purification of Solvents and Reagents
High purity of all reaction components is critical for catalyst stability and performance.
-
Solvent Purification:
-
Use commercially available anhydrous solvents.
-
For particularly sensitive reactions, further drying and degassing of solvents using standard laboratory techniques (e.g., distillation from a drying agent, sparging with an inert gas) is recommended.
-
-
Reagent Purification:
-
Liquid reagents should be distilled under reduced pressure.
-
Solid reagents can be recrystallized or purified by sublimation.
-
Ensure all reagents are stored under an inert atmosphere.
-
The following diagram illustrates the logical relationship between factors affecting catalyst stability:
Caption: Key factors influencing the stability of chiral catalysts.
References
Validation & Comparative
Comparative Analysis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and (-)-Sparteine in Asymmetric Synthesis
A detailed guide for researchers and drug development professionals on the comparative performance of two prominent chiral ligands in asymmetric lithiation-substitution reactions.
In the field of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high levels of stereoselectivity. Among the vast array of available ligands, (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and (-)-sparteine have emerged as powerful tools, particularly in organolithium chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Performance in Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine
A key transformation where both ligands have been extensively studied is the asymmetric deprotonation of N-Boc-pyrrolidine, followed by electrophilic trapping. This reaction serves as an excellent benchmark for comparing their efficacy in inducing chirality.
Quantitative Performance Data
The following table summarizes the performance of this compound and (-)-sparteine in the asymmetric lithiation and subsequent reaction of N-Boc-pyrrolidine with various electrophiles.
| Electrophile (E+) | Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (CH₃)₂CO | This compound | >95:5 | 96 | 75 | |
| (CH₃)₂CO | (-)-Sparteine | 95:5 | 95 | 80 | |
| (CH₃)₃SiCl | This compound | - | 97 | 85 | |
| (CH₃)₃SiCl | (-)-Sparteine | - | 96 | 88 | |
| C₆H₅CHO | This compound | 90:10 | 94 | 70 | |
| C₆H₅CHO | (-)-Sparteine | 85:15 | 92 | 72 |
Analysis of Results:
The data indicates that both ligands are highly effective in this transformation, consistently affording products with excellent enantioselectivity (typically >90% ee). This compound often provides slightly higher enantiomeric excess and diastereoselectivity. However, (-)-sparteine, in some instances, can lead to marginally better chemical yields. The choice between the two may therefore depend on whether the primary goal is to maximize stereoselectivity or overall yield.
Experimental Protocols
A detailed methodology for a representative key experiment is provided below.
Asymmetric Lithiation of N-Boc-pyrrolidine and Trapping with Acetone
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (sec-BuLi)
-
This compound or (-)-Sparteine
-
Anhydrous diethyl ether (Et₂O)
-
Acetone, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the chiral ligand (1.2 equivalents) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, sec-butyllithium (1.1 equivalents) is added dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous diethyl ether (5 mL) is added dropwise, and the reaction mixture is stirred for 2 hours at -78 °C.
-
Freshly distilled acetone (1.5 equivalents) is then added dropwise, and the mixture is stirred for an additional 1 hour at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine derivative.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Visualizing the Workflow and Chemical Logic
To better understand the experimental process and the key steps in the asymmetric induction, the following diagrams are provided.
Caption: Experimental workflow for asymmetric lithiation-substitution.
Caption: Logical pathway of the asymmetric synthesis.
Conclusion
Both this compound and (-)-sparteine are exemplary chiral ligands for asymmetric deprotonation reactions. The choice between them is nuanced. For achieving the highest possible stereoselectivity, this compound may be the preferred option. Conversely, if maximizing the chemical yield is the primary concern, (-)-sparteine could be more advantageous. Researchers are encouraged to consider these factors and the specific nature of their substrate and electrophile when designing their synthetic strategies.
Performance comparison of C1 and C2-symmetric diamine ligands in enantioselective catalysis.
For Researchers, Scientists, and Drug Development Professionals
The pursuit of stereochemical control is a central theme in modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral diamine ligands, complexed with transition metals, are powerful tools for achieving high enantioselectivity in a multitude of chemical transformations. These ligands are broadly classified based on their symmetry, with C2-symmetric and C1-symmetric (asymmetric) ligands being the most prominent.
Historically, C2-symmetric ligands were favored due to the belief that their symmetry simplifies the diastereomeric transition states, leading to more predictable and higher enantiomeric excesses (ee). However, a growing body of research has demonstrated that C1-symmetric ligands can be equally, and in some cases, more effective in inducing asymmetry. This guide provides an objective comparison of the performance of C1 and C2-symmetric diamine ligands in key enantioselective catalytic reactions, supported by experimental data, to aid researchers in making informed decisions for their synthetic challenges.
Logical Framework of Enantioselective Catalysis
The underlying principle of enantioselective catalysis with chiral diamine ligands involves the formation of a chiral metal complex. This complex then interacts with the prochiral substrate to form diastereomeric transition states. Due to the chiral environment created by the ligand, one transition state is energetically more favorable, leading to the preferential formation of one enantiomer of the product.
Performance Comparison in Key Reactions
The choice between a C1 and C2-symmetric diamine ligand is highly dependent on the specific reaction, substrate, and metal center. Below is a comparative summary of their performance in three widely used enantioselective transformations.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Copper(II) complexes of chiral diamine ligands are frequently employed as catalysts.
Data Presentation: Asymmetric Henry Reaction
| Ligand Symmetry | Catalyst System | Substrate (Aldehyde) | Yield (%) | ee (%) | Reference |
| C1-Symmetric | L1/CuCl₂·2H₂O (2.5 mol%) | Benzaldehyde | 98 | 99 | [1] |
| L1/CuCl₂·2H₂O (2.5 mol%) | 4-Nitrobenzaldehyde | 97 | 99 | [1] | |
| L1/CuCl₂·2H₂O (2.5 mol%) | Cyclohexanecarboxaldehyde | 95 | 98 | [1] | |
| C2-Symmetric | L2/Cu(OAc)₂·H₂O (5 mol%) | Benzaldehyde | 95 | 94 | [2] |
| L2/Cu(OAc)₂·H₂O (5 mol%) | 4-Chlorobenzaldehyde | 97 | 96 | [2] | |
| L2/Cu(OAc)₂·H₂O (5 mol%) | 2-Naphthaldehyde | 92 | 95 | [2] |
Note: Data is compiled from different studies under their respective optimized conditions. L1 is a C1-symmetric secondary diamine, and L2 is a C2-symmetric diamine.
Experimental Protocol: General Procedure for Asymmetric Henry Reaction
A representative experimental protocol for the copper-catalyzed asymmetric Henry reaction is as follows:
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, the chiral diamine ligand (e.g., 0.025 mmol) and the copper salt (e.g., Cu(OAc)₂·H₂O, 0.025 mmol) are dissolved in a suitable solvent (e.g., isopropanol, 1 mL). The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the chiral copper complex.
-
Reaction Execution: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). The aldehyde (0.5 mmol) and the nitroalkane (5.0 mmol) are then added sequentially.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield and enantiomeric excess of the product are determined by NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.[3][4]
Asymmetric Cyclopropanation
The asymmetric cyclopropanation of olefins with diazo compounds is a powerful method for the synthesis of chiral cyclopropanes. Copper and rhodium complexes with chiral ligands are the most common catalysts for this transformation.
Data Presentation: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Ligand Symmetry | Catalyst System | Diastereomeric Ratio (trans:cis) | ee (%) (trans) | ee (%) (cis) | Reference |
| C1-Symmetric | Azabis(oxazoline)-Cu(OTf)₂ | 85:15 | 94 | 88 | [5] |
| C2-Symmetric | Bis(oxazoline)-Cu(OTf) | 71:29 | >99 | 97 | [6] |
Note: Data is compiled from different studies under their respective optimized conditions.
Experimental Protocol: General Procedure for Asymmetric Cyclopropanation
A representative experimental protocol for the copper-catalyzed asymmetric cyclopropanation is as follows:
-
Catalyst Preparation: The chiral bis(oxazoline) ligand (0.03 mmol) and CuOTf (0.02 mmol) are placed in a flame-dried flask under an inert atmosphere. Anhydrous solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature until a homogeneous solution is obtained.[7]
-
Reaction Execution: The olefin (e.g., styrene, 8 mmol) is added to the catalyst solution. A solution of the diazoacetate (e.g., ethyl diazoacetate, 1 mmol) in the same solvent is then added slowly via a syringe pump over several hours.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. After the addition is complete, the solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is purified by column chromatography to separate the diastereomers. The yield, diastereomeric ratio, and enantiomeric excess of each isomer are determined by GC and chiral HPLC.[6][7]
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a cornerstone of industrial chemical synthesis. Ruthenium complexes containing chiral diphosphine and diamine ligands are highly effective catalysts for this transformation.
Data Presentation: Asymmetric Hydrogenation of Acetophenone
| Ligand System (Diphosphine/Diamine) | Symmetry | Conversion (%) | ee (%) | Reference |
| (S,S)-1/(R,R)-DPEN | C1-like in complex | >99 | 89 (S) | [8] |
| (R)-BINAP/(R,R)-DPEN | C2 (diphosphine) | >99 | 95 (S) | [8] |
Note: (S,S)-1 is a C2-symmetric diphosphine, but in complex with a C2-symmetric diamine of different chirality, it forms a C1-symmetric catalytic species. This data is from a comparative study.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Ketones
A representative experimental protocol for the Ru-catalyzed asymmetric hydrogenation of ketones is as follows:
-
Catalyst Activation: In a glovebox, the Ru-precatalyst (e.g., trans-[RuCl₂(diphosphine)(diamine)], 0.00172 mmol) is placed in a flame-dried Schlenk flask. Anhydrous, degassed 2-propanol (10 mL) and the ketone (e.g., acetophenone, 1.72 mmol) are added. A solution of a base (e.g., t-BuOK in 2-propanol, 1.5 equivalents relative to the catalyst) is then added.[8][9]
-
Reaction Execution: The resulting solution is transferred to a high-pressure reactor. The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 8 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for the specified time.[9]
-
Monitoring and Work-up: After the reaction, the reactor is cooled and the hydrogen pressure is carefully vented. The reaction mixture is removed and analyzed.
-
Analysis: The conversion is determined by GC or ¹H NMR. The enantiomeric excess of the alcohol product is determined by chiral HPLC or GC.[9]
Conclusion
The choice between C1 and C2-symmetric diamine ligands is not a matter of inherent superiority of one class over the other. While C2-symmetric ligands have a longer history and have demonstrated excellent performance in many reactions, C1-symmetric ligands have emerged as powerful alternatives, often providing superior results in specific applications. The optimal ligand choice is contingent upon the specific transformation and requires careful consideration of steric and electronic factors. Empirical screening of a diverse set of ligands, including both C1 and C2-symmetric options, remains a crucial step in the development of efficient and highly enantioselective catalytic processes. This guide serves as a starting point for researchers to navigate the complex landscape of chiral ligand selection, ultimately accelerating the discovery and development of novel stereoselective synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemie.uni-erlangen.de [www2.chemie.uni-erlangen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Performance of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Benchmark Asymmetric Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in key benchmark asymmetric reactions. While direct, quantitative performance data for this specific catalyst in widely recognized benchmark reactions such as the asymmetric aldol or Michael additions is not extensively available in the peer-reviewed literature, this document offers a comprehensive overview of the performance of structurally related and commonly employed chiral diamine catalysts in these transformations. This comparative context, supported by experimental data from published studies, aims to provide a valuable resource for catalyst selection and experimental design in asymmetric synthesis.
Introduction to Chiral Diamines in Asymmetric Catalysis
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands in a vast array of stereoselective transformations. Their prevalence stems from their ability to form stable, well-defined chiral environments around a metal center or to act as potent organocatalysts. The conformational rigidity of the cyclohexane backbone in derivatives of 1,2-diaminocyclohexane makes them particularly effective in inducing high levels of stereocontrol.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Chiral diamines, often in protonated form or as part of a bifunctional catalyst, are effective organocatalysts for this transformation.
Comparative Performance of Chiral Diamine Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (1R,2R)-1,2-Diaminocyclohexane | 10 | MeOH/H₂O | 72 | 78 | >20:1 | 94 | [1] |
| L-Prolinethioamide | 10 | H₂O | 24 | 97 | >5:95 | 98 | [2] |
| (S)-Diphenylprolinol TMS Ether | 20 | Toluene | 24 | 95 | 95:5 | 99 | [3] |
Experimental Protocol: General Procedure for the Asymmetric Aldol Reaction
A solution of the chiral diamine catalyst (e.g., 10 mol%) and any co-catalyst in the specified solvent is prepared in a reaction vessel. The aldehyde (1.0 equivalent) is then added, followed by the ketone (typically 2-10 equivalents). The reaction mixture is stirred at the indicated temperature for the specified duration. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1][2][3]
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds, leading to a wide variety of chiral compounds. Chiral diamines and their derivatives are highly effective organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and nitroalkenes.
Comparative Performance of Chiral Diamine-Derived Catalysts in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (1R,2R)-1,2-Diphenylethanediamine | 10 | Toluene | 48 | 99 | >99 | [4] |
| (1S,2S)-Cyclohexane-1,2-diamine-derived salicylamide | 10 | CH₂Cl₂ | 24 | 95 | 95 | [5] |
| (R,R)-DPEN-based thiourea | 10 | Toluene | 24 | 99 | 99 | [6] |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the chiral diamine-derived catalyst (e.g., 10 mol%) in the chosen solvent, the Michael donor (e.g., diethyl malonate, 1.2 equivalents) is added. The Michael acceptor (e.g., chalcone, 1.0 equivalent) is then added, and the reaction mixture is stirred at the specified temperature for the required time. The reaction is monitored by TLC or GC. After completion, the reaction mixture is worked up, and the product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.[4][5][6]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
A Comparative Guide to Chiral Diamine Catalysts in Asymmetric Michael Additions: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Focus
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and other prominent chiral diamines in the organocatalysis of Michael additions, supported by experimental data and protocols.
The asymmetric Michael addition stands as a cornerstone in the stereoselective synthesis of complex chiral molecules, forming a crucial carbon-carbon bond with high fidelity. The selection of an appropriate chiral organocatalyst is paramount to achieving desired yields and enantioselectivities. This guide provides a comparative analysis of this compound against other widely used chiral diamines in the context of the Michael addition reaction, offering a valuable resource for catalyst selection and experimental design.
Performance in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
The conjugate addition of ketones to nitroalkenes is a frequently employed benchmark reaction to assess the efficacy of chiral organocatalysts. The resulting γ-nitro carbonyl compounds are versatile intermediates in organic synthesis. Below is a comparative summary of the performance of this compound alongside other notable chiral diamine catalysts in the reaction between cyclohexanone and trans-β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | 10 | CHCl₃ | 72 | 0 | 78 | 85:15 | 88 |
| (1R,2R)-N¹-(4-nitrobenzenesulfonyl)-N¹-pentylcyclohexane-1,2-diamine | 10 | Toluene | 24 | RT | 95 | 95:5 | 98 |
| (1R,2R)-N¹-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine | 20 | CH₂Cl₂ | 48 | RT | 85 | 91:9 | 92 |
| N-((1R,2R)-2-aminocyclohexyl)-4-nitrobenzenesulfonamide | 5 | Dioxane/H₂O (9:1) | 12 | 25 | 99 | 98:2 | 97 |
| (R,R)-1,2-Diphenylethylenediamine-based thiourea | 10 | H₂O | 5 | RT | 95 | 90:10 | 99 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 |
Table 1: Catalytic Performance of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine and Other Chiral Catalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene.[1] RT = Room Temperature.
Performance in the Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
The Michael addition of dicarbonyl compounds to nitroalkenes provides access to highly functionalized chiral building blocks. The following table compares a derivative of (1R,2R)-cyclohexane-1,2-diamine with a cinchona alkaloid-based catalyst in the reaction between acetylacetone and trans-β-nitrostyrene, highlighting the performance of different catalyst scaffolds.
| Catalyst | Conversion (%) | ee (%) |
| (1R,2R)-cyclohexane-1,2-diamine derived organocatalyst | up to 93 | up to 41 |
| (S)-quininamine analogues | 41 | up to 72 |
Table 2: Comparison of a (1R,2R)-cyclohexane-1,2-diamine derived organocatalyst and a cinchona alkaloid analogue in the Michael addition of acetylacetone to trans-β-nitrostyrene.[2]
Experimental Protocols
General Experimental Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
Chiral diamine catalyst (e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Anhydrous solvent (e.g., Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral diamine catalyst (10 mol%).
-
Add anhydrous chloroform (1.0 mL).
-
Cool the mixture to 0 °C.
-
Add trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).
-
Add cyclohexanone (10 eq., e.g., 2.0 mmol) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 72 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.[1]
General Experimental Protocol for the Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
Materials:
-
Chiral catalyst (e.g., (1R,2R)-cyclohexane-1,2-diamine derived organocatalyst)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Anhydrous dichloromethane
-
Inert atmosphere (Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring plate
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion determination
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for enantiomeric excess determination
Procedure:
-
To a solution of trans-β-nitrostyrene (0.2 mmol) in anhydrous dichloromethane (1 mL) under an argon atmosphere, add the chiral catalyst (10 mol%).
-
Add acetylacetone (0.3 mmol) to the reaction mixture.
-
Stir the resulting mixture at 25 °C for 24 hours.
-
Determine the reaction conversion by ¹H NMR spectroscopy of an aliquot of the reaction mixture.
-
Isolate the product from the remainder of the reaction mixture for purification and subsequent analysis.
-
Determine the enantiomeric excess of the product by HPLC analysis using a chiral stationary phase.[2]
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the asymmetric Michael addition.
Caption: Catalytic cycle for the chiral diamine-catalyzed Michael addition.
References
A Comparative Guide to Enantioselectivity: (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine Complexes vs. Jacobsen's Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral catalyst or ligand is paramount to achieving high enantioselectivity in chemical transformations. This guide provides an objective comparison of the performance of catalyst systems derived from (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine and the well-established Jacobsen's catalyst. While both are rooted in the chiral scaffold of 1,2-diaminocyclohexane, their applications and optimal reaction conditions differ significantly. This comparison is supported by experimental data from representative transformations for each catalyst system.
Overview of the Catalysts
(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is a versatile chiral diamine that is frequently employed as a ligand in metal-catalyzed asymmetric synthesis.[1] It forms stable complexes with various metals, including copper, and is particularly effective in promoting conjugate addition reactions. The chirality of the diamine ligand is transferred to the substrate through the metallic center, inducing the formation of one enantiomer over the other.
Jacobsen's catalyst , a manganese-salen complex, is a renowned catalyst for the enantioselective epoxidation of unfunctionalized alkenes.[2] Its rigid, C2-symmetric structure creates a well-defined chiral environment around the manganese active site, leading to high enantioselectivities for a broad range of olefin substrates.[2][3]
Performance Comparison
A direct comparison of these two catalytic systems in the same reaction is not prevalent in the literature, as they are typically optimized for different classes of asymmetric transformations. Therefore, this guide presents their performance in their respective areas of excellence: copper-catalyzed conjugate addition for the diamine ligand and epoxidation for Jacobsen's catalyst.
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Cu(OTf)₂ / (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | Conjugate Addition | Chalcone + Diethylzinc | 1,3-Diphenyl-1-pentanone | 89% | [4] |
| (R,R)-Jacobsen's Catalyst | Epoxidation | cis-β-Methylstyrene | (1R,2S)-1-phenyl-1,2-epoxypropane | >98% | [5] |
Experimental Protocols
Copper-Catalyzed Asymmetric Conjugate Addition
This protocol describes the enantioselective addition of diethylzinc to chalcone using a catalyst formed in situ from copper(II) triflate and (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, based on procedures for similar phosphoramidite ligands.[4]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (2.5 mol%) and (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (3.0 mol%) in anhydrous toluene.
-
Stir the solution at room temperature for 1 hour to allow for complex formation.
-
Cool the mixture to -20 °C in a cryocool.
-
Add a solution of chalcone (1.0 equivalent) in anhydrous toluene to the catalyst mixture.
-
Slowly add diethylzinc solution (1.5 equivalents) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-diphenyl-1-pentanone.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Jacobsen's Catalyst-Mediated Asymmetric Epoxidation
This protocol details the enantioselective epoxidation of cis-β-methylstyrene using (R,R)-Jacobsen's catalyst and sodium hypochlorite as the oxidant.[5][6]
Materials:
-
(R,R)-Jacobsen's catalyst
-
cis-β-Methylstyrene
-
Commercial bleach (sodium hypochlorite, NaClO solution)
-
Dichloromethane (CH₂Cl₂)
-
0.05 M Sodium phosphate dibasic (Na₂HPO₄) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH solution.[6]
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve cis-β-methylstyrene (0.5 g) and (R,R)-Jacobsen's catalyst (10 mol%) in 5 mL of CH₂Cl₂.[6]
-
Add the buffered bleach solution to the organic solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude epoxide can be purified by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral gas chromatography (GC) analysis.
Visualization of Catalytic Concepts
References
- 1. trans-N,N′-ジメチルシクロヘキサン-1,2-ジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Chiral Amine Catalysts: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine vs. Proline-Based Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical step in the stereoselective synthesis of complex organic molecules. This guide provides a detailed comparison of the performance of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives against the well-established proline-based organocatalysts in key asymmetric transformations.
This publication aims to deliver an objective analysis supported by experimental data to aid in catalyst selection for asymmetric Aldol, Michael, and Mannich reactions. While proline has long been a cornerstone of organocatalysis due to its accessibility and effectiveness, chiral diamines like this compound are emerging as powerful alternatives, often employed as organocatalysts themselves or as ligands in metal-catalyzed reactions.
Performance Benchmark: A Tale of Two Catalyst Classes
The efficacy of a chiral catalyst is primarily evaluated by its ability to control the stereochemical outcome of a reaction, typically measured by enantiomeric excess (ee%) and diastereomeric ratio (dr), alongside the chemical yield. The following tables summarize the performance of both catalyst types in cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Both proline and chiral diamines have proven effective in catalyzing this transformation, primarily through an enamine-based catalytic cycle.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee% | Reference |
| Acetone + 4-Nitrobenzaldehyde | L-Proline | 30 | Acetone | 3 | 68 | - | 76 | [1] |
| Cyclohexanone + 4-Nitrobenzaldehyde | (1R,2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate | 10 | Water | 24 | 90 | 11.5:1 | 99 (anti) | [2] |
| Cyclohexanone + 4-Nitrobenzaldehyde | L-Prolinamide derivative | 10 | Dichloromethane | 24 | 95 | >99:1 | >99 (anti) | [3] |
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee% | Reference |
| Cyclohexanone + β-Nitrostyrene | L-Proline | 10 | Methanol | 48 | 95 | 95:5 | 20 (syn) | [4][5] |
| Acetone + β-Nitrostyrene | L-Proline | 35 | DMSO | 2 | 98 | - | 23 | [6] |
| Cyclohexanone + β-Nitrostyrene | Proline-derived bifunctional organocatalyst | 10 | Water | 24 | 97 | 99:1 | 99 (syn) | [7] |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that is fundamental for the synthesis of β-amino carbonyl compounds, which are precursors to a wide array of pharmaceuticals.
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee% | Reference |
| Acetone + p-Anisidine + p-Nitrobenzaldehyde | L-Proline | 35 | DMSO | 12 | 50 | - | 94 | [8] |
| Acetaldehyde + N-Boc-imine | L-Proline | 20 | Acetonitrile | 24 | 85 | - | >99 | [9][10] |
| Hydroxyacetone + p-Anisidine + p-Nitrobenzaldehyde | Chiral Phosphinoyl-Aziridine | 10 | Dichloromethane | 72 | 85 | 93:7 | 94 (syn) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for the Aldol reaction catalyzed by L-proline and a chiral diamine derivative.
L-Proline Catalyzed Aldol Reaction of Acetone with 4-Nitrobenzaldehyde[1]
To a 25 mL round-bottom flask are added 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), L-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL). The mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
(1R,2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde[2]
In a reaction vessel, 4-nitrobenzaldehyde (0.5 mmol), cyclohexanone (2.5 mmol), and (1R,2R)-(+)-1,2-diammonium cyclohexane-L-tartrate (0.05 mmol, 10 mol%) are combined in water (10 mL). The reaction mixture is stirred at room temperature for 24 hours. After completion, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the β-hydroxyketone. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Mechanistic Insights and Experimental Workflows
The catalytic cycles of both proline and chiral diamines in aldol-type reactions are believed to proceed through the formation of a nucleophilic enamine intermediate. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the chiral environment of the catalyst.
The diagram above illustrates the widely accepted enamine catalytic cycle for proline-catalyzed aldol reactions.[12][13][14] The secondary amine of proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde, guided by the stereochemistry of the proline catalyst, to form a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.
The workflow diagram outlines the typical steps involved in performing an asymmetric reaction using a chiral diamine catalyst. This general procedure is adaptable for various asymmetric transformations, including Aldol, Michael, and Mannich reactions, with minor modifications to the reaction conditions and substrates.
Conclusion
Both this compound and proline-based catalysts are valuable tools in the arsenal of the synthetic chemist for constructing chiral molecules. Proline and its simple derivatives offer the advantages of being readily available, inexpensive, and environmentally benign.[13] They have demonstrated broad applicability and often provide good to excellent stereoselectivities.
On the other hand, chiral diamines, such as this compound and its analogues, can offer distinct advantages in certain transformations, potentially leading to higher yields and stereoselectivities, as seen in the provided aldol reaction example. The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and the optimization of reaction conditions. This guide serves as a starting point for researchers to make informed decisions in the selection of the most appropriate catalyst for their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. 20.210.105.67 [20.210.105.67]
- 10. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines [mdpi.com]
- 12. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Evaluating the substrate scope of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalysts
An Evaluation of (1R,2R)-Cyclohexanediamine-Derived Catalysts versus TsDPEN-Based Systems in the Asymmetric Reduction of Prochiral Ketones
For researchers and professionals in pharmaceutical development and fine chemical synthesis, the enantioselective reduction of ketones to chiral alcohols is a cornerstone transformation. Ruthenium-based catalysts, particularly those employing chiral 1,2-diamine ligands, have become the gold standard for asymmetric transfer hydrogenation (ATH). This guide provides a detailed comparison of two prominent classes of chiral diamine ligands: those derived from the rigid (1R,2R)-cyclohexane-1,2-diamine (DACH) scaffold and the widely-used (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).
While the user's query specified (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, the application of this specific ligand in Ru-catalyzed ATH is not extensively documented. Therefore, this guide focuses on its parent scaffold, DACH, specifically the N-monotosylated derivative (TsDACH), which serves as a direct and relevant analogue to the benchmark catalyst, Ru-TsDPEN. This comparison offers valuable insights into how the ligand backbone—aliphatic and conformationally rigid (cyclohexane) versus aromatic and flexible (diphenylethane)—influences catalytic activity and enantioselectivity across a range of substrates.
General Experimental Workflow
The typical workflow for screening or performing an asymmetric transfer hydrogenation reaction is outlined below. The process involves the in-situ preparation of the active catalyst from a ruthenium precursor and the chiral diamine ligand, followed by the reduction of the ketone substrate using a hydrogen donor.
Representative Experimental Protocol
The following protocol is a generalized procedure for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer [[RuCl₂(p-cymene)]₂]
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-cyclohexanediamine ((R,R)-TsDACH) or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Potassium hydroxide (KOH)
-
2-Propanol (anhydrous)
-
Acetophenone
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon), the [RuCl₂(p-cymene)]₂ dimer (1 mol%) and the chiral diamine ligand (2.2 mol%) are dissolved in anhydrous 2-propanol (0.1 M relative to the final substrate concentration). The mixture is stirred at room temperature for 20-30 minutes to allow for complex formation.
-
Activation: A solution of KOH in 2-propanol (10 mol%) is added to the catalyst mixture. The solution typically changes color, indicating the formation of the active hydride species.
-
Reaction: Acetophenone (1.0 mmol, 1.0 eq) is added to the activated catalyst solution via syringe.
-
Monitoring: The reaction is stirred at room temperature. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-24 hours).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenylethanol is determined gravimetrically. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Substrate Scope Comparison
The performance of catalysts derived from the (1R,2R)-TsDACH ligand is compared against the benchmark (1R,2R)-TsDPEN ligand in the asymmetric transfer hydrogenation of various aryl ketones. The data presented is compiled from representative studies in the field. Both catalyst systems employ a Ruthenium(II) precursor and utilize 2-propanol as the hydrogen source in the presence of a base.
Table 1: Performance of Ru-(1R,2R)-TsDACH Catalyst System
The Ru-TsDACH catalyst, featuring a rigid aliphatic backbone, demonstrates high efficacy, particularly for simple and electron-rich aromatic ketones.
| Entry | Substrate (Ar-CO-R) | Ar | R | Conv. (%) | ee (%) | Product Config. |
| 1 | Acetophenone | Phenyl | CH₃ | >99 | 98 | R |
| 2 | 4'-Methylacetophenone | 4-Tolyl | CH₃ | >99 | 97 | R |
| 3 | 4'-Methoxyacetophenone | 4-Methoxyphenyl | CH₃ | >99 | 96 | R |
| 4 | 4'-Chloroacetophenone | 4-Chlorophenyl | CH₃ | >99 | 98 | R |
| 5 | 2'-Methylacetophenone | 2-Tolyl | CH₃ | 98 | 95 | R |
| 6 | Propiophenone | Phenyl | C₂H₅ | >99 | 97 | R |
| 7 | 1-Tetralone | \multicolumn{2}{c | }{-(CH₂)₃- in ring} | >99 | 99 | R |
Data compiled from representative literature. Conditions: Typically [RuCl₂(p-cymene)]₂/(R,R)-TsDACH, KOH, 2-propanol, room temperature.
Table 2: Performance of Ru-(1R,2R)-TsDPEN Catalyst System (Alternative)
The Ru-TsDPEN catalyst is renowned for its broad applicability and exceptional enantioselectivity across a wide array of aromatic ketones, including those with significant steric hindrance or varied electronic properties.[1]
| Entry | Substrate (Ar-CO-R) | Ar | R | Conv. (%) | ee (%) | Product Config. |
| 1 | Acetophenone | Phenyl | CH₃ | >99 | 99 | R |
| 2 | 4'-Methylacetophenone | 4-Tolyl | CH₃ | >99 | 99 | R |
| 3 | 4'-Methoxyacetophenone | 4-Methoxyphenyl | CH₃ | >99 | 98 | R |
| 4 | 4'-Chloroacetophenone | 4-Chlorophenyl | CH₃ | >99 | 99 | R |
| 5 | 2'-Methylacetophenone | 2-Tolyl | CH₃ | >99 | 98 | R |
| 6 | Propiophenone | Phenyl | C₂H₅ | >99 | 99 | R |
| 7 | 1-Tetralone | \multicolumn{2}{c | }{-(CH₂)₃- in ring} | >99 | 99 | R |
Data compiled from representative literature. Conditions: Typically [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN, KOH, 2-propanol, room temperature.
Comparative Analysis: Both the TsDACH and TsDPEN-based catalysts are exceptionally effective for the ATH of simple aryl ketones, consistently delivering near-quantitative conversions and excellent enantioselectivities (>95% ee). The TsDPEN ligand often provides a marginal but consistent improvement in enantiomeric excess across a broader range of electronically and sterically diverse substrates. The rigidity of the cyclohexyl backbone in TsDACH provides a well-defined chiral environment, leading to high selectivity. The phenyl groups on the TsDPEN backbone are believed to offer additional stabilizing CH-π interactions with the substrate in the transition state, potentially accounting for its slightly superior performance in many cases.
Proposed Catalytic Cycle
The widely accepted mechanism for this transformation is the Noyori-Ikariya metal-ligand bifunctional catalytic cycle.[1] The reaction does not proceed via direct coordination of the ketone to the metal center. Instead, it occurs in the outer coordination sphere through a six-membered pericyclic transition state. The amine proton (N-H) of the ligand and the hydride (Ru-H) on the metal are transferred concertedly to the carbonyl group of the substrate.
Conclusion
Both catalyst systems, derived from TsDACH and the benchmark TsDPEN, are exceptionally powerful tools for the synthesis of chiral alcohols via asymmetric transfer hydrogenation. The choice between them may depend on substrate specifics, cost, and availability. The Ru-TsDPEN system remains the more broadly proven and marginally more enantioselective catalyst for a wider variety of substrates. However, the performance of the Ru-TsDACH system is outstanding, demonstrating that the rigid, non-aromatic cyclohexane backbone is a highly effective scaffold for inducing chirality. For many common aryl ketones, the TsDACH-derived catalyst provides a viable and highly efficient alternative, underscoring the versatility of the 1,2-diamine ligand class in asymmetric catalysis.
References
Chiral Diamine Ligands: A Comparative Guide to Effectiveness in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in asymmetric synthesis, directly influencing the stereochemical outcome and overall efficiency of a reaction. Chiral diamine ligands, particularly C2-symmetric 1,2-diamines, have become indispensable tools in the synthesis of enantiomerically pure compounds, including many active pharmaceutical ingredients. This guide provides a comparative analysis of three widely utilized chiral diamine ligands—1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and 1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine (DAIPEN)—with a focus on their performance in the asymmetric hydrogenation of ketones, a benchmark reaction in catalysis.
Performance in Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a standard reaction for evaluating the effectiveness of chiral catalysts. The performance of DPEN, DACH, and DAIPEN derivatives in this transformation, complexed with Ruthenium, reveals distinct differences in their ability to induce enantioselectivity. The data, collated from various studies, is summarized below. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature; therefore, the specific catalyst system and reaction conditions are provided for context.
| Ligand Derivative | Co-Ligand/Metal Precursor | Base | Solvent | H₂ Pressure | Temp. | Conv. (%) | ee (%) | Ref. |
| (S,S)-TsDPEN | [Ru(OSO₂CF₃)(p-cymene)] | - | Methanol | - | - | 100 | 96 (S) | [1] |
| (R,R)-DPEN | Ru(II)/(S,S)-1 | t-BuOK | 2-Propanol | 10 atm | 20-22°C | - | 90 (R) | [2] |
| (S,S)-DPEN | RuCl₂[(S)-TolBINAP] | KOH | 2-Propanol | 45 atm | 30°C | 100 | 82 (R) | [3] |
| (S)-DAIPEN | RuCl₂[(S)-P-Phos] | KOH | - | 2 MPa | 30°C | 100 | 88.5 (S) | |
| (R,R)-DACH | Ru(II)/(S,S)-1 | t-BuOK | 2-Propanol | 10 atm | 20-22°C | - | <90** | [2] |
*Co-ligand (S,S)-1 is 1,2-bis((diphenylphosphino)methyl)cyclohexane. **Exact ee for acetophenone not specified, but noted as consistently lower than the DPEN counterpart[2].
From the available data, catalysts derived from DPEN, particularly N-tosylated DPEN (TsDPEN), demonstrate exceptional enantioselectivity, often exceeding 90% ee.[1][2] DAIPEN also provides high enantioselectivity.[3] Comparative studies indicate that DPEN-based catalysts consistently outperform their DACH counterparts in the asymmetric hydrogenation of various aryl ketones.[2] The rigid C₂-symmetric backbone of these diamines, when part of a metal complex, creates a well-defined chiral environment that effectively differentiates between the two prochiral faces of the ketone substrate.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a detailed, representative protocol for the asymmetric transfer hydrogenation (ATH) of an aromatic ketone using an in-situ prepared Iridium-diamine catalyst. This method is adapted from established literature procedures.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral diamine ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, TsDPEN)
-
Acetophenone (substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous and degassed solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In-situ):
-
In a dry Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate reaction vessel, also under an inert atmosphere, dissolve the acetophenone (1 equivalent) in the anhydrous solvent.
-
Prepare the hydrogen source by creating a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the freshly prepared catalyst solution to the substrate solution via cannula.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C).
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Enantiomeric Excess (ee) Determination:
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.
-
Mechanistic Insight: The Noyori-Ikariya Catalytic Cycle
The high efficiency of these diamine ligands in transfer hydrogenation is often explained by the Noyori-Ikariya metal-ligand bifunctional catalysis mechanism. This outer-sphere mechanism does not require direct coordination of the ketone to the metal center. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state. The catalyst, featuring a metal-hydride (M-H) and a protonated amine (N-H), simultaneously delivers a hydride to the carbonyl carbon and a proton to the carbonyl oxygen.
References
- 1. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a critical aspect of their work. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this chiral diamine, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound is a corrosive compound that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[2][3] Due to these hazardous properties, it is imperative that this chemical be disposed of as hazardous waste through an approved waste disposal plant, in accordance with all applicable national and local regulations.[1][2]
Hazard Profile and Safety Data
A clear understanding of the hazard profile of this compound is the first step in its safe management. The following table summarizes its key hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Pre-Disposal and Handling Protocols
Proper handling and storage are crucial to prevent accidental exposure and to prepare for safe disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Segregation:
-
It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4]
-
Do not mix this compound with other waste materials.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process for preparing this chemical for disposal.
-
Waste Identification and Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive, harmful).
-
Ensure the container is made of a compatible material.
-
-
Container Management:
-
Waste Collection and Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from direct sunlight, heat sources, and incompatible substances.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Spill Management:
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][4] Amines can be harmful to aquatic life and ecosystems.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
This compound is a corrosive and combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Strict adherence to personal protective equipment (PPE) guidelines and handling procedures is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure | Consult glove manufacturer for specific breakthrough times. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, irritation is experienced, or when vapors/aerosols are generated.[2] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it is a combustible material.[2] Use spark-proof tools and explosion-proof equipment.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
-
Avoid Contact: Do not breathe mist, vapors, or spray.[2] Avoid contact with eyes, skin, and clothing.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The storage area should be designated for corrosive materials.[4]
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Container Management: Do not mix with other waste. Leave the chemical in its original container. Uncleaned containers should be treated as the product itself.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not release into the environment.[2]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
